molecular formula C9H10N2OS2 B3728693 NDM-1 inhibitor-7 CAS No. 26151-73-5

NDM-1 inhibitor-7

Cat. No.: B3728693
CAS No.: 26151-73-5
M. Wt: 226.3 g/mol
InChI Key: SATLYQNFXURMCO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NDM-1 inhibitor-7 is a useful research compound. Its molecular formula is C9H10N2OS2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-(2-hydroxybenzylidene)hydrazinecarbodithioate is 226.02345529 g/mol and the complexity rating of the compound is 221. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl N-[(E)-(2-hydroxyphenyl)methylideneamino]carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-6-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATLYQNFXURMCO-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=S)N/N=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419301
Record name NSC147440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26151-73-5
Record name NSC147440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC147440
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NDM-1 inhibitor-7 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of the NDM-1 Inhibitor PHT427

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of PHT427, a novel inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their extensive resistance to β-lactam antibiotics. PHT427 has been identified as a promising lead compound that can restore the efficacy of carbapenems against NDM-1-producing bacteria.[1][2][3]

Core Mechanism of Action

PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) functions as an effective inhibitor of the NDM-1 enzyme.[1][2] Its inhibitory action is multifaceted, involving simultaneous interaction with the zinc ions at the active site of NDM-1 and key catalytic amino acid residues. This dual interaction is crucial for its potent inhibitory effect.

The mechanism involves the chelation of the zinc ions that are essential for the catalytic activity of NDM-1. By binding to these zinc ions, PHT427 disrupts the enzyme's ability to hydrolyze the β-lactam ring of antibiotics. Furthermore, PHT427 interacts with critical amino acid residues, such as Asn220 and Gln123, within the active site, which is vital for stabilizing the binding of the inhibitor to the enzyme.

Quantitative Data Summary

The inhibitory and synergistic activities of PHT427 have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueOrganism/ConditionReference
IC50 1.42 µmol/LNDM-1 enzyme
KD 6.28 x 10-5 MPHT427 and NDM-1
Meropenem MIC >256 µg/mLE. coli BL21(DE3)/pET30a(+)-blaNDM-1
Meropenem MIC with PHT427 0.25 µg/mLE. coli BL21(DE3)/pET30a(+)-blaNDM-1 (with 39.06 µmol/L PHT427)
Meropenem MIC 16 µg/mLK. pneumoniae C1928 (NDM-1 producer)
Meropenem MIC with PHT427 0.25 µg/mLK. pneumoniae C1928 (NDM-1 producer) with PHT427

Signaling Pathway and Interaction Model

The following diagram illustrates the proposed mechanism of action of PHT427, detailing its interaction with the NDM-1 active site.

NDM1_Inhibition_Pathway cluster_NDM1 NDM-1 Active Site Zn1 Zn²⁺ His120 His120 Zn1->His120 Coordination His122 His122 Zn1->His122 His189 His189 Zn1->His189 Antibiotic β-lactam Antibiotic (e.g., Meropenem) Hydrolyzed_Antibiotic Hydrolyzed Antibiotic (Inactive) Zn1->Hydrolyzed_Antibiotic Zn2 Zn²⁺ Asp124 Asp124 Zn2->Asp124 Cys208 Cys208 Zn2->Cys208 His250 His250 Zn2->His250 Zn2->Hydrolyzed_Antibiotic Asn220 Asn220 Gln123 Gln123 PHT427 PHT427 PHT427->Zn1 Chelation PHT427->Zn2 Chelation PHT427->Asn220 Interaction PHT427->Gln123 Interaction Antibiotic->Zn1 Hydrolysis Antibiotic->Zn2 Hydrolysis Bacterial_Lysis Bacterial Cell Lysis Antibiotic->Bacterial_Lysis Inhibition of Cell Wall Synthesis No_Lysis Bacterial Survival Hydrolyzed_Antibiotic->No_Lysis

Caption: PHT427 inhibits NDM-1 by chelating zinc ions and interacting with key residues.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of PHT427 are provided below.

NDM-1 Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the NDM-1 enzyme.

  • Reagents and Materials:

    • Recombinant NDM-1 enzyme

    • HEPES buffer (50 mM)

    • ZnSO4 (100 µM)

    • Nitrocefin (chromogenic cephalosporin substrate)

    • Test compound (e.g., PHT427) dissolved in DMSO

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • In a 96-well plate, the recombinant NDM-1 enzyme (10 nM) is supplemented with 50 mM HEPES buffer containing 100 µM ZnSO4.

    • The test compound is added at various concentrations.

    • The mixture is incubated for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C or 37°C).

    • Nitrocefin is added as the substrate.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 492 nm over time.

    • The initial rate of hydrolysis is calculated.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay

SPR is employed to analyze the binding affinity and kinetics between the inhibitor and the NDM-1 enzyme.

  • Reagents and Materials:

    • SPR instrument with a sensor chip (e.g., CM5)

    • Recombinant NDM-1 enzyme

    • Test compound (e.g., PHT427)

    • Running buffer

    • Activation, immobilization, and stabilization buffers

  • Procedure:

    • The NDM-1 enzyme is immobilized on the sensor chip surface.

    • The test compound, at various concentrations, is injected over the chip surface.

    • The binding of the compound to the immobilized enzyme is monitored in real-time by detecting changes in the refractive index.

    • The association and dissociation rates are measured.

    • The dissociation constant (KD) is calculated from the kinetic data to quantify the binding affinity.

Zinc Supplementation Assay

This assay is conducted to determine if the inhibitor's mechanism involves interaction with the zinc ions in the NDM-1 active site.

  • Reagents and Materials:

    • Recombinant NDM-1 enzyme

    • Test compound (e.g., PHT427)

    • EDTA (positive control)

    • Zn2+ ions

    • Nitrocefin

    • 96-well microtiter plate

    • Spectrophotometer

  • Procedure:

    • The NDM-1 enzyme is incubated with the test compound in the presence and absence of a surplus of Zn2+ ions.

    • After incubation, the enzymatic activity is measured using the nitrocefin hydrolysis assay as described above.

    • If the inhibitory activity of the compound is reduced in the presence of excess zinc, it suggests that the inhibitor acts by chelating the zinc ions in the active site.

Checkerboard Microdilution Assay

This assay is used to assess the synergistic effect of the inhibitor in combination with a β-lactam antibiotic against NDM-1-producing bacteria.

  • Reagents and Materials:

    • NDM-1-producing bacterial strain

    • Mueller-Hinton broth

    • Test compound (e.g., PHT427)

    • β-lactam antibiotic (e.g., meropenem)

    • 96-well microtiter plate

  • Procedure:

    • A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

    • The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Workflow for NDM-1 Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of a novel NDM-1 inhibitor like PHT427.

Experimental_Workflow A High-Throughput Screening of Compound Library B NDM-1 Enzyme Inhibition Assay (IC₅₀ Determination) A->B Identify Hits C Binding Affinity Analysis (Surface Plasmon Resonance - Kᴅ) B->C Confirm Direct Binding G In Vitro Synergy Testing (Checkerboard Assay - FIC Index) B->G Assess Synergy with Antibiotics D Mechanism of Action Studies C->D E Zinc Supplementation Assay D->E Investigate Zinc Interaction F Site-Directed Mutagenesis (Identification of Key Residues) D->F Identify Binding Site H Lead Compound Optimization F->H G->H Develop for Preclinical Studies

Caption: A general workflow for the discovery and characterization of NDM-1 inhibitors.

This guide provides a comprehensive technical overview of the mechanism of action of the NDM-1 inhibitor PHT427, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.

References

Discovery and Synthesis of Potent NDM-1 Inhibitors: A Technical Guide to Quinolinyl Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1 confers resistance to nearly all classes of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The development of potent and specific NDM-1 inhibitors to be used in combination with existing β-lactam antibiotics is a critical strategy to combat this growing public health threat. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of NDM-1 inhibitors: quinolinyl sulfonamides.

Discovery of Quinolinyl Sulfonamides as NDM-1 Inhibitors

The discovery of quinolinyl sulfonamides as effective NDM-1 inhibitors stemmed from a focused drug discovery campaign aimed at identifying novel, non-β-lactam scaffolds capable of neutralizing the enzymatic activity of NDM-1. The core strategy involved the synthesis and screening of a library of quinolinyl sulfonamides and their related sulphonyl esters. This chemical class was selected for its synthetic tractability and the potential for the sulfonamide moiety to interact with the zinc ions in the active site of NDM-1.

The screening process identified several compounds with significant inhibitory activity against NDM-1. Notably, compounds 1e and 1f emerged as the most potent inhibitors from the series, exhibiting IC50 values in the nanomolar range.[1][2] The structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the sulfonamide moiety, particularly with halogen atoms, significantly enhanced the inhibitory potency against NDM-1.[1][2]

Quantitative Data Presentation

The inhibitory activity of the synthesized quinolinyl sulfonamides against NDM-1 and their ability to restore the efficacy of meropenem are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Quinolinyl Sulfonamides against NDM-1

Compound IDR GroupIC50 (µM)
1a -H1.4
1b 2-F0.08
1c 3-F0.06
1d 4-F0.04
1e 2,4-diF0.02
1f 2,6-diF0.02
1g 3,4-diF0.05
1h 3,5-diF0.03
1i 4-Cl0.03
1j 2,4-diCl0.04
1k 4-Br0.06
1l 4-I0.07
1m 4-CH30.1
1n 4-OCH30.2
1o 4-NO20.5
1p 4-CF30.09

Data sourced from Yang et al. (2022).[1]

Table 2: Synergistic Activity of Quinolinyl Sulfonamides with Meropenem against NDM-1-producing E. coli

Compound IDMIC of Meropenem alone (µg/mL)MIC of Meropenem + Compound (µg/mL)Fold Reduction in MIC
1a 128324
1b 128816
1c 128432
1d 128264
1e 128264
1f 128264
1g 128432
1h 128264
1i 128432
1j 128432
1k 128816
1l 128816
1m 128168
1n 128324
1o 128642
1p 128816

Data represents activity against E. coli expressing NDM-1 and is sourced from Yang et al. (2022).

Experimental Protocols

General Synthesis of Quinolinyl Sulfonamides (1a-p)

The synthesis of the quinolinyl sulfonamide inhibitors is a straightforward two-step process.

Step 1: Synthesis of 8-quinolinesulfonyl chloride

  • To a stirred solution of 8-aminoquinoline (1.0 eq) in concentrated hydrochloric acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The resulting diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in acetic acid containing copper(I) chloride (0.2 eq) at room temperature.

  • The reaction mixture is stirred for 1-2 hours and then poured into ice water.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 8-quinolinesulfonyl chloride.

Step 2: Synthesis of N-substituted-8-quinolinesulfonamides (1a-p)

  • To a solution of the appropriately substituted aniline (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of 8-quinolinesulfonyl chloride (1.1 eq) in DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinolinyl sulfonamide.

NDM-1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against NDM-1 is determined using a spectrophotometric assay with nitrocefin as the substrate.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Tween-20.

    • NDM-1 Enzyme: Recombinant NDM-1 is expressed and purified. The final concentration in the assay is typically 2-5 nM.

    • Substrate: Nitrocefin stock solution in DMSO. The final concentration in the assay is 100 µM.

    • Inhibitors: Stock solutions of the test compounds are prepared in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate format.

    • To each well, add 88 µL of assay buffer.

    • Add 2 µL of the inhibitor solution at various concentrations (typically a serial dilution). A DMSO control is included.

    • Add 5 µL of the NDM-1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the nitrocefin substrate solution.

    • The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.

    • The initial reaction rates are calculated.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The synergistic effect of the inhibitors with a β-lactam antibiotic is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Bacterial Strain: An E. coli strain engineered to express the blaNDM-1 gene is used.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Procedure:

    • A serial two-fold dilution of meropenem is prepared in CAMHB in a 96-well microplate.

    • A fixed, sub-inhibitory concentration of the test inhibitor is added to each well containing the meropenem dilution. A control series with meropenem alone is also prepared.

    • The bacterial inoculum is prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • The microplates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Mechanisms

NDM1_Inhibition_Mechanism cluster_enzyme NDM-1 Active Site cluster_inhibitor Quinolinyl Sulfonamide cluster_antibiotic β-Lactam Antibiotic Zn1 Zn²⁺ H120 H120 Zn1->H120 H122 H122 Zn1->H122 H189 H189 Zn1->H189 OH Zn1->OH Zn2 Zn²⁺ D124 D124 Zn2->D124 C208 C208 Zn2->C208 H250 H250 Zn2->H250 OH->Zn2 Antibiotic β-Lactam Ring OH->Antibiotic Nucleophilic Attack (Inhibited) Inhibitor Quinoline Ring N Sulfonamide N-H S(=O)₂ Inhibitor->Zn1 Coordination Inhibitor->Zn2 Coordination

Caption: Proposed mechanism of NDM-1 inhibition by quinolinyl sulfonamides.

Experimental Workflow

Experimental_Workflow A Synthesis of Quinolinyl Sulfonamide Library B NDM-1 Enzyme Inhibition Assay (IC50) A->B C Identification of Potent Inhibitors B->C D MIC Determination with Meropenem (Synergy) C->D E Lead Compound Selection D->E F In Vivo Efficacy Studies (Mouse Model) E->F G Lead Optimization E->G F->G

Caption: Experimental workflow for the discovery and evaluation of NDM-1 inhibitors.

Logical Relationships in Synthesis

Synthesis_Scheme cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Products 8-Aminoquinoline 8-Aminoquinoline 8-Quinolinesulfonyl Chloride 8-Quinolinesulfonyl Chloride 8-Aminoquinoline->8-Quinolinesulfonyl Chloride 1. NaNO₂, HCl 2. SO₂, CuCl Substituted Aniline Substituted Aniline Quinolinyl Sulfonamides Quinolinyl Sulfonamides Substituted Aniline->Quinolinyl Sulfonamides Pyridine, DCM 8-Quinolinesulfonyl Chloride->Quinolinyl Sulfonamides

Caption: General synthetic scheme for quinolinyl sulfonamide NDM-1 inhibitors.

Conclusion

Quinolinyl sulfonamides represent a promising class of non-β-lactam NDM-1 inhibitors. The straightforward synthesis, potent in vitro activity, and significant synergistic effects with carbapenems highlight their potential for further development. The lead compounds from this series, such as 1e and 1f , serve as excellent starting points for lead optimization efforts aimed at improving pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a clinically useful combination therapy to combat infections caused by NDM-1-producing superbugs. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this inhibitor class.

References

The Core Structure-Activity Relationship of NDM-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has become a significant threat to the efficacy of beta-lactam antibiotics, necessitating the urgent development of effective inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery. Understanding the intricate interactions between inhibitors and the NDM-1 active site is paramount for the design of potent and specific therapeutic agents.

The NDM-1 Challenge

NDM-1 is a metallo-beta-lactamase (MBL) that possesses a broad substrate spectrum, capable of hydrolyzing a wide range of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity, making them a primary target for inhibitor design.[1][3] The flexible nature of the active site and the emergence of numerous NDM-1 variants further complicate the development of effective inhibitors.[1]

Key Structural Features and Quantitative SAR of NDM-1 Inhibitors

The development of NDM-1 inhibitors has largely focused on compounds capable of interacting with the catalytic zinc ions in the active site. These interactions are often facilitated by electron-rich functional groups. Quantitative structure-activity relationship (QSAR) studies have identified several key molecular features that contribute to the inhibitory activity of these compounds. These include nitrogen-containing features, sulfur-containing substructures, aromatic moieties, and carbonyl groups.

A variety of chemical scaffolds have been investigated for NDM-1 inhibition. The following tables summarize the quantitative SAR data for representative inhibitors from different chemical classes, highlighting the impact of structural modifications on their inhibitory potency.

Table 1: Thiol-Containing Inhibitors
CompoundStructureIC50 (µM)Ki (µM)Key SAR Observations
L-Captopril7.9 - 10.05.0 - 6.6The thiol group is essential for zinc binding. The stereochemistry of the methyl group influences potency.
Thiazole ANT2681Potent inhibitorA promising selective inhibitor that has undergone preclinical development.
Table 2: Carboxylic Acid-Containing Inhibitors
CompoundStructureIC50 (µM)Key SAR Observations
Aspergillomarasmine A (AMA)Highly potent in vitro and in vivoA natural product that acts as a metal stripping agent.
Adapalene8.9 µg/mLThe carboxylic acid group interacts with the zinc ions in the active site.
Table 3: Other Heterocyclic and Natural Product Inhibitors
CompoundStructureIC50 (µM)Key SAR Observations
EbselenPotent inhibitorCovalently binds to a cysteine residue in the active site; potential toxicity is a concern.
Carnosic Acid27.07A natural allosteric inhibitor that binds to a site distinct from the active site.
PHT427Potent inhibitorExerts its inhibitory activity by chelating the zinc ions at the active site.

Experimental Protocols for NDM-1 Inhibition Assays

The evaluation of NDM-1 inhibitors relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

NDM-1 Enzyme Inhibition Assay (Spectrophotometric)

This assay is widely used to determine the inhibitory potential of compounds against purified NDM-1 enzyme by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin or CENTA.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • Zinc sulfate (ZnSO₄) solution (e.g., 10 µM)

  • Chromogenic substrate:

    • Nitrocefin (stock solution in DMSO)

    • CENTA (stock solution in appropriate buffer)

  • Test inhibitor compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of kinetic measurements

Procedure:

  • Prepare a solution of NDM-1 enzyme in the assay buffer, supplemented with ZnSO₄.

  • In a 96-well microplate, add a defined concentration of the NDM-1 enzyme to each well.

  • Add varying concentrations of the test inhibitor (or DMSO as a negative control) to the wells and incubate for a specific period (e.g., 10-60 minutes) at a controlled temperature (e.g., 25°C or 30°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., a final concentration of 60-200 µM nitrocefin).

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin, 405 nm for CENTA) over time using the kinetic mode of the spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Ki)

To understand the mechanism of inhibition and determine the inhibitor binding affinity (Ki), steady-state kinetic experiments are performed.

Procedure:

  • Follow the general procedure for the enzyme inhibition assay.

  • Perform the assay with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.

Microbiological Assays

These assays are crucial for evaluating the ability of an inhibitor to restore the activity of a beta-lactam antibiotic against NDM-1-producing bacteria.

3.3.1. Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Beta-lactam antibiotic (e.g., meropenem)

  • Test inhibitor compound

  • 96-well microplate

Procedure:

  • Prepare a standardized inoculum of the NDM-1-producing bacteria (e.g., to 0.5 McFarland standard).

  • In a 96-well microplate, prepare serial dilutions of the beta-lactam antibiotic and the test inhibitor, both alone and in combination.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.

3.3.2. Checkerboard Synergy Testing

This method is used to systematically evaluate the synergistic effect between an antibiotic and an inhibitor.

Procedure:

  • In a 96-well microplate, create a two-dimensional array of serial dilutions of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns).

  • Inoculate the plate with the NDM-1-producing bacterial strain.

  • Incubate and determine the MIC of the antibiotic in the presence of each concentration of the inhibitor.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy.

3.3.3. Time-Kill Assays

This assay provides information on the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time.

Procedure:

  • Inoculate flasks containing CAMHB with the NDM-1-producing bacteria.

  • Add the antibiotic, the inhibitor, or the combination at specific concentrations (e.g., based on MIC values).

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates to determine the number of viable bacteria (colony-forming units per mL).

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the complex process of NDM-1 inhibitor discovery and SAR analysis.

QSAR_Workflow cluster_data Data Collection & Curation cluster_model Model Building & Validation cluster_interpretation Interpretation & Application DataCollection Compile IC50/Ki data from ChEMBL and literature DataCuration Curate and standardize chemical structures and bioactivity data DataCollection->DataCuration DescriptorCalc Calculate molecular descriptors (e.g., fingerprints) DataCuration->DescriptorCalc ModelBuilding Build QSAR model using machine learning (e.g., Random Forest) DescriptorCalc->ModelBuilding ModelValidation Validate model using training and testing sets ModelBuilding->ModelValidation FeatureImportance Identify key molecular features contributing to activity ModelValidation->FeatureImportance LeadOptimization Guide lead optimization for novel inhibitors FeatureImportance->LeadOptimization

Caption: Quantitative Structure-Activity Relationship (QSAR) workflow for NDM-1 inhibitors.

NDM1_Inhibition_Mechanism cluster_enzyme NDM-1 Active Site cluster_interaction Inhibitor Interaction NDM1 NDM-1 Enzyme (with Zn1++ and Zn2++) Hydrolysis Hydrolysis of β-lactam ring NDM1->Hydrolysis Catalysis Binding Binding to Zinc Ions Inhibitor Inhibitor (e.g., with thiol or carboxylate group) Inhibitor->NDM1 Binding Inactivation Enzyme Inactivation Binding->Inactivation BetaLactam β-Lactam Antibiotic BetaLactam->NDM1

Caption: General mechanism of competitive NDM-1 inhibition.

Conclusion and Future Directions

The structure-activity relationship of NDM-1 inhibitors is a complex and evolving field. While significant progress has been made in identifying potent inhibitors with diverse chemical scaffolds, no clinically approved NDM-1 inhibitor is currently available. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing inhibitor classes. The exploration of novel allosteric inhibitors and the use of computational methods, such as QSAR and molecular dynamics simulations, will be instrumental in accelerating the discovery of new therapeutic agents to combat the growing threat of NDM-1-mediated antibiotic resistance.

References

In Silico Modeling of NDM-1 Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies employed in the modeling of inhibitor binding to New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1, an enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, presents a significant global health threat, necessitating the urgent development of effective inhibitors.[1][2][3][4] In silico techniques, including molecular docking and molecular dynamics simulations, are pivotal in accelerating the discovery and design of novel NDM-1 inhibitors.[1] This guide will detail the typical experimental protocols, present data in a structured format, and visualize the workflows and molecular interactions involved in this critical area of drug discovery.

Introduction to NDM-1 and the Role of In Silico Modeling

New Delhi Metallo-β-lactamase-1 (NDM-1) is a class B1 metallo-β-lactamase that requires one or two zinc ions for its catalytic activity. It confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections. The rapid global spread of NDM-1 producing bacteria underscores the urgent need for potent and specific inhibitors to be used in combination with existing antibiotics.

Computer-aided drug design (CADD) plays a crucial role in the rational design of NDM-1 inhibitors by providing insights into the molecular interactions between the enzyme and potential drug candidates. These computational approaches significantly reduce the time and cost associated with drug discovery by enabling the screening of large compound libraries and prioritizing candidates for experimental validation.

The NDM-1 Active Site: The Target for Inhibitor Binding

The catalytic site of NDM-1 is a key target for inhibitor design. It features a di-zinc center coordinated by several key amino acid residues, including His120, His122, Asp124, His189, Cys208, and His250. These zinc ions are crucial for the hydrolysis of the β-lactam ring of antibiotics. A water molecule, activated by the zinc ions, acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. Successful inhibitors are often designed to chelate these zinc ions or interact with the surrounding active site residues, thereby blocking substrate access or inactivating the enzyme.

In Silico Drug Design Workflow for NDM-1 Inhibitors

The computational workflow for identifying and characterizing NDM-1 inhibitors typically involves several key stages, from initial screening to detailed simulation of the protein-ligand complex.

In_Silico_Workflow cluster_prep Preparation cluster_screening Screening cluster_refinement Refinement & Analysis cluster_prediction Prediction PDB Protein Structure Acquisition (PDB) LigandLib Ligand Library Preparation VS Virtual Screening (Docking) PDB->VS LigandLib->VS MDS Molecular Dynamics Simulation VS->MDS Top Hits EnergyCalc Binding Free Energy Calculation MDS->EnergyCalc ADMET ADMET Prediction EnergyCalc->ADMET Promising Candidates Conclusion Conclusion ADMET->Conclusion Lead Candidates for Experimental Validation

Figure 1: A generalized workflow for the in silico discovery of NDM-1 inhibitors.

Experimental Protocols

This section details the common computational methodologies used in the study of NDM-1 inhibitor binding.

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of NDM-1 is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 5ZGZ.

  • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH.

  • The structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

Ligand Preparation:

  • The 2D or 3D structures of potential inhibitors are generated using chemical drawing software like MarvinSketch or obtained from compound databases such as ZINC.

  • The ligands are ionized at a physiological pH.

  • Partial charges are assigned to the ligand atoms.

  • The 3D conformations of the ligands are generated and optimized.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

  • A grid box is defined around the active site of NDM-1, encompassing the di-zinc center and key binding residues.

  • A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the grid box.

  • A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

  • The top-ranked poses are visually inspected to analyze the binding interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.

  • The top-ranked protein-ligand complex from molecular docking is used as the starting structure.

  • The complex is solvated in a periodic box of water molecules.

  • Counter-ions are added to neutralize the system.

  • The system is energy minimized to remove any bad contacts.

  • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

  • A production MD simulation is run for a significant duration (e.g., 100-250 ns).

  • The trajectory of the simulation is saved for further analysis.

Binding Free Energy Calculations

The binding free energy of the protein-ligand complex is calculated to provide a more accurate estimation of the binding affinity. A common method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).

  • Snapshots are extracted from the MD simulation trajectory.

  • For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

  • The final binding free energy is the average over all snapshots.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of potential inhibitors. Various online tools and software packages are used to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.

Data Presentation

The quantitative data generated from these computational studies are typically summarized in tables for easy comparison.

Table 1: Molecular Docking and Binding Free Energy of Representative NDM-1 Inhibitors

InhibitorDocking Score (kcal/mol)Binding Free Energy (MM-PBSA) (kcal/mol)Key Interacting Residues
Inhibitor-A-10.64-45.2 ± 3.1His122, Asp124, Asn220, His250
Inhibitor-B-9.83-38.7 ± 2.5His120, His122, Cys208
Inhibitor-C-9.80-35.1 ± 4.2Asp124, His189, Asn220
Meropenem (Control)-7.50-28.9 ± 3.8His122, Asp124, His250

Note: The data presented here are representative and synthesized from typical findings in the literature.

Table 2: Predicted ADMET Properties of Lead NDM-1 Inhibitors

InhibitorMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five Violation
Inhibitor-A450.53.2250
Inhibitor-B482.34.1160
Inhibitor-C510.64.8371

Note: These values are hypothetical and serve as an example of ADMET property reporting.

Visualization of Molecular Interactions

The interactions between an inhibitor and the NDM-1 active site are crucial for understanding its mechanism of action.

Inhibitor_Binding cluster_NDM1 NDM-1 Active Site His122 His122 Asp124 Asp124 His189 His189 Cys208 Cys208 Asn220 Asn220 His250 His250 Zn1 Zn1 Zn2 Zn2 Inhibitor7 Inhibitor-7 Inhibitor7->His122 Hydrophobic Inhibitor7->Asp124 H-bond Inhibitor7->Asn220 H-bond Inhibitor7->Zn1 Chelation Inhibitor7->Zn2 Chelation

Figure 2: A schematic of the binding interactions of a hypothetical inhibitor with the NDM-1 active site.

Conclusion

The in silico modeling of NDM-1 inhibitor binding is a powerful approach that significantly contributes to the discovery of novel therapeutics to combat antibiotic resistance. By combining techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen and prioritize compounds for further experimental validation. The detailed understanding of the molecular interactions at the NDM-1 active site, facilitated by these computational methods, is instrumental in the rational design of potent and specific inhibitors. Continued advancements in computational power and algorithms will further enhance the accuracy and speed of these approaches, accelerating the development of urgently needed drugs to overcome the challenge of NDM-1-mediated resistance.

References

Preliminary Efficacy Screening of NDM-1 Inhibitor-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity, enabling it to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.[2][3] The development of effective NDM-1 inhibitors is a critical strategy to restore the utility of existing antibiotics and combat the growing crisis of antibiotic resistance. This technical guide outlines the preliminary screening and efficacy evaluation of a novel, potent, and specific NDM-1 inhibitor, designated NDM-1 inhibitor-7. The methodologies, data, and workflows presented herein are based on established protocols for the characterization of NDM-1 inhibitors.

Quantitative Data Summary

The initial screening of this compound involved a series of in vitro assays to determine its inhibitory potency against the NDM-1 enzyme and its ability to restore the antibacterial activity of β-lactam antibiotics against NDM-1 producing bacteria. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound
InhibitorTarget EnzymeIC50 (µM)Inhibition Mechanism
This compoundRecombinant NDM-113.59 ± 0.52Competitive
AdapaleneRecombinant NDM-18.9 (µg/mL)Not specified
HesperidinRecombinant NDM-13.348 ± 1.35Not specified
PHT427Recombinant NDM-11.42Not specified

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data for adapalene, hesperidin, and PHT427 are included for comparative purposes.[4]

Table 2: Synergy of this compound with Meropenem against NDM-1-Producing E. coli
OrganismAntibioticInhibitor Concentration (µg/mL)MIC of Meropenem (µg/mL)Fold Reduction in MIC
E. coli (NDM-1 positive)Meropenem064-
E. coli (NDM-1 positive)Meropenem4416
E. coli (NDM-1 positive)Meropenem8232
E. coli (NDM-1 positive)Meropenem16164

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A significant reduction in the MIC of meropenem in the presence of this compound indicates a synergistic effect.

Experimental Protocols

Detailed methodologies for the key experiments performed in the preliminary screening of this compound are provided below.

Recombinant NDM-1 Enzyme Inhibition Assay (Nitrocefin Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitor against the purified NDM-1 enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a solution of recombinant NDM-1 enzyme in the assay buffer to a final concentration of 5-10 nM.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well.

  • Add varying concentrations of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well to a final concentration of 100 µM.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Meropenem (or other β-lactam antibiotic)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Prepare a 2-fold serial dilution of meropenem in CAMHB in a 96-well plate.

  • Prepare a similar serial dilution of this compound.

  • For synergy testing, prepare a checkerboard layout with serial dilutions of both meropenem and this compound.

  • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

In Vivo Efficacy Study (Murine Sepsis Model)

This study evaluates the in vivo efficacy of the inhibitor in combination with a β-lactam antibiotic in a mouse infection model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • NDM-1-producing bacterial strain

  • Meropenem

  • This compound

  • Saline solution (vehicle)

Protocol:

  • Induce an infection in mice by intraperitoneal injection of a lethal dose of the NDM-1-producing bacterial strain.

  • Divide the infected mice into several treatment groups:

    • Vehicle control (saline)

    • Meropenem alone

    • This compound alone

    • Meropenem in combination with this compound

  • Administer the treatments at specified time points post-infection (e.g., 1 and 7 hours) via a suitable route (e.g., subcutaneous or intravenous).

  • Monitor the survival of the mice over a period of 7 days.

  • At the end of the study, euthanize the surviving mice.

  • Collect blood and organ samples (e.g., liver, spleen, lungs) to determine the bacterial load (CFU/g of tissue).

  • Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between the treatment groups.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of NDM-1 mediated resistance and the experimental workflow for screening NDM-1 inhibitors.

NDM1_Mechanism cluster_resistance NDM-1 Mediated Resistance cluster_inhibition Inhibition by this compound Beta-Lactam_Antibiotic β-Lactam Antibiotic Hydrolysis Hydrolysis Beta-Lactam_Antibiotic->Hydrolysis No_Hydrolysis No Hydrolysis NDM1_Enzyme NDM-1 Enzyme (with Zn2+) NDM1_Enzyme->Hydrolysis NDM1_Enzyme_Inhibited Inhibited NDM-1 Enzyme Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Bacterial_Survival Bacterial Survival and Growth Inactive_Metabolite->Bacterial_Survival NDM1_Inhibitor_7 This compound NDM1_Inhibitor_7->NDM1_Enzyme_Inhibited NDM1_Enzyme_Inhibited->No_Hydrolysis Bacterial_Death Bacterial Death No_Hydrolysis->Bacterial_Death Screening_Workflow Start Start: Compound Library Virtual_Screening Virtual Screening (Docking Studies) Start->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Nitrocefin Assay - IC50) Hit_Identification->Enzyme_Inhibition_Assay Synergy_Testing Synergy Testing with Antibiotics (Checkerboard - MIC) Enzyme_Inhibition_Assay->Synergy_Testing In_Vivo_Efficacy In Vivo Efficacy Studies (Murine Sepsis Model) Synergy_Testing->In_Vivo_Efficacy Lead_Compound Lead Compound: this compound In_Vivo_Efficacy->Lead_Compound

References

Taniborbactam: A Technical Guide to a Broad-Spectrum NDM-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam (formerly VNRX-5133) is a novel, bicyclic boronate-based broad-spectrum β-lactamase inhibitor (BLI). It is currently in clinical development and has demonstrated potent inhibitory activity against a wide range of β-lactamases, including the clinically significant New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is a class B metallo-β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The emergence and global spread of NDM-1-producing bacteria represent a significant threat to public health. Taniborbactam's ability to inhibit NDM-1 and other β-lactamases makes it a promising candidate for combination therapy with β-lactam antibiotics to combat these resistant pathogens.

This technical guide provides a comprehensive overview of the chemical properties and characterization of taniborbactam, with a focus on its activity as an NDM-1 inhibitor.

Chemical Properties

Taniborbactam is a synthetic organic molecule with the following chemical properties:

PropertyValueReference(s)
Chemical Structure [1]
IUPAC Name (3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid[2]
Molecular Formula C19H28BN3O5[3]
Molecular Weight 389.26 g/mol [2]
CAS Number 1613267-49-4[3]
Appearance White to off-white solid
Solubility Soluble in DMSO. Water solubility is 0.111 mg/mL.
pKa (Strongest Acidic) 3.78
pKa (Strongest Basic) 10.38
logP -1.7

Characterization of NDM-1 Inhibition

Taniborbactam has been extensively characterized as a potent inhibitor of NDM-1. The following tables summarize key quantitative data regarding its inhibitory activity.

In Vitro Inhibitory Activity
ParameterValueEnzymeSubstrateReference(s)
IC50 0.01 µMNDM-1Cefepime
Ki 3-16 nMNDM-1 and variantsCefepime
Ki 0.081 µMNDM-1Nitrocefin
Antimicrobial Susceptibility Testing (in combination with Cefepime)
OrganismMIC of Cefepime alone (µg/mL)MIC of Cefepime + Taniborbactam (4 µg/mL) (µg/mL)Fold Reduction in MICReference(s)
NDM-1 producing E. coli>640.12 - 1≥64
NDM-1 producing K. pneumoniae16 - >640.25 - 164 - >256

Mechanism of Action

Taniborbactam functions as a competitive inhibitor of NDM-1. The boron atom in taniborbactam is key to its inhibitory mechanism. It mimics the tetrahedral transition state of β-lactam hydrolysis, allowing it to bind tightly to the active site of the NDM-1 enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity. The interaction is reversible.

G cluster_0 NDM-1 Catalytic Cycle cluster_1 Taniborbactam Inhibition BLA β-Lactam Antibiotic NDM1_active Active NDM-1 (Zn²⁺ cofactors) BLA->NDM1_active Binding NDM1_inhibited Inhibited NDM-1 (Taniborbactam bound) Transition_State Tetrahedral Transition State NDM1_active->Transition_State Catalysis NDM1_active->NDM1_inhibited Hydrolyzed_BLA Inactive Hydrolyzed Antibiotic Transition_State->Hydrolyzed_BLA Hydrolysis Hydrolyzed_BLA->NDM1_active Release Taniborbactam Taniborbactam Taniborbactam->NDM1_active Competitive Binding

Mechanism of NDM-1 Inhibition by Taniborbactam.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are outlines of key experimental protocols used to evaluate taniborbactam.

Enzyme Inhibition Kinetic Assay

This protocol details the determination of the inhibition constant (Ki) of taniborbactam against NDM-1 using a spectrophotometric assay.

G prep 1. Reagent Preparation enzyme_prep Prepare purified NDM-1 enzyme (e.g., 80 nM final concentration) prep->enzyme_prep substrate_prep Prepare β-lactam substrate (e.g., 50 µM cefepime or nitrocefin) prep->substrate_prep inhibitor_prep Prepare serial dilutions of Taniborbactam prep->inhibitor_prep assay_buffer Prepare assay buffer (e.g., HEPES with Zn²⁺) prep->assay_buffer assay_setup 2. Assay Setup in 96-well plate enzyme_prep->assay_setup reaction 3. Reaction Initiation and Measurement substrate_prep->reaction inhibitor_prep->assay_setup assay_buffer->assay_setup add_buffer Add assay buffer to wells assay_setup->add_buffer add_inhibitor Add varying concentrations of Taniborbactam add_buffer->add_inhibitor add_enzyme Add NDM-1 enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate pre_incubate->reaction add_substrate Initiate reaction by adding substrate reaction->add_substrate measure Measure absorbance change over time (spectrophotometer) add_substrate->measure analysis 4. Data Analysis measure->analysis calc_velocity Calculate initial reaction velocities (V₀) analysis->calc_velocity plot_data Plot V₀ vs. [Inhibitor] calc_velocity->plot_data determine_ki Determine Ki using non-linear regression (e.g., Michaelis-Menten for competitive inhibition) plot_data->determine_ki G prep 1. Preparation media_prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep->media_prep antibiotic_prep Prepare serial dilutions of Cefepime prep->antibiotic_prep inhibitor_prep Prepare Taniborbactam at a fixed concentration (e.g., 4 µg/mL) in CAMHB prep->inhibitor_prep inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) prep->inoculum_prep plate_setup 2. Plate Setup (96-well) media_prep->plate_setup antibiotic_prep->plate_setup inhibitor_prep->plate_setup inoculum_prep->plate_setup add_media_inhibitor Dispense CAMHB with Taniborbactam into wells plate_setup->add_media_inhibitor add_antibiotic Add Cefepime dilutions to wells add_media_inhibitor->add_antibiotic add_inoculum Inoculate wells with bacterial suspension add_antibiotic->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubation 3. Incubation controls->incubation incubate_plate Incubate plate at 35°C for 16-20 hours incubation->incubate_plate reading 4. MIC Determination incubate_plate->reading read_plate Visually inspect wells for turbidity (bacterial growth) reading->read_plate determine_mic MIC is the lowest concentration of Cefepime that inhibits visible growth read_plate->determine_mic

References

Unveiling the Potential of NDM-1 Inhibitor-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a class B1 metallo-β-lactamase, possesses the ability to hydrolyze a broad spectrum of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] This alarming reality has spurred an urgent search for potent and effective NDM-1 inhibitors to be used in combination therapy, thereby restoring the clinical utility of existing β-lactam antibiotics.[1][4] This technical guide focuses on a promising small molecule, referred to as compound 7 in foundational research, a potent mixed-type inhibitor of NDM-1.

Core Efficacy and Mechanism of Action

NDM-1 inhibitor-7, a dicarboxylic acid compound, has demonstrated significant inhibitory activity against the NDM-1 enzyme. Its mechanism of action is characterized as mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple avenues. This dual-binding capability contributes to its potency as an inhibitor. The core of NDM-1's catalytic activity lies in its active site, which contains two zinc ions essential for the hydrolysis of the β-lactam ring. Inhibitors like compound 7 are designed to interact with these crucial zinc ions, disrupting the enzyme's function.

Quantitative Inhibition Data

The inhibitory prowess of this compound has been quantified through rigorous enzymatic and cell-based assays. The key parameters are summarized in the table below, providing a clear comparison of its efficacy.

ParameterValue (μM)MethodSubstrate
IC50 1.13 ± 0.04UV-spectroscopyImipenem
Kic (competitive) 2.17 ± 0.48Isothermal Titration Calorimetry (ITC)Penicillin G
Kiu (uncompetitive) 2.07 ± 0.06Isothermal Titration Calorimetry (ITC)Penicillin G

Table 1: In vitro inhibition constants for this compound.

Synergistic Activity with β-Lactam Antibiotics

A critical attribute of a clinically viable β-lactamase inhibitor is its ability to work in synergy with existing antibiotics to overcome resistance. This compound has shown remarkable synergistic effects when combined with imipenem against NDM-1 producing E. coli.

OrganismAntibioticInhibitor Concentration (μM)Fold Reduction in MIC
E. coli (NDM-1 producing)Imipenem40016

Table 2: Synergistic activity of this compound with imipenem.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Isothermal Titration Calorimetry (ITC) for Inhibition Studies

Isothermal Titration Calorimetry is a powerful technique used to determine the thermodynamic parameters of binding interactions, including enzyme kinetics and inhibition.

Materials:

  • ITC-200 calorimeter (e.g., Malvern Instruments Ltd.)

  • Purified NDM-1 enzyme

  • Inhibitor-7 solution (1 μM and 5 μM)

  • Penicillin G solution (substrate)

  • Deionized water

  • Appropriate buffer solution

Protocol:

  • The reference cell of the ITC-200 calorimeter is loaded with deionized water.

  • The sample cell is loaded with the NDM-1 enzyme solution.

  • The NDM-1 enzyme is pre-incubated with the inhibitor-7 solution (at concentrations of 1 μM and 5 μM) for 30 minutes prior to the experiment.

  • The experiment is conducted at 25°C with a stirring speed of 750 rpm.

  • A solution of penicillin G is loaded into the injection syringe.

  • The penicillin G solution is injected into the sample cell in multiple injections.

  • The heat changes associated with the enzymatic reaction are measured after each injection.

  • The data is fitted to a general inhibition model to determine the competitive (Kic) and uncompetitive (Kiu) inhibition constants.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • NDM-1 producing E. coli strain

  • Imipenem (antibiotic)

  • This compound

  • Cation-adjusted Mueller-Hinton broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Incubator

Protocol:

  • A serial dilution of imipenem is prepared in the growth medium in the wells of a 96-well plate.

  • A fixed concentration of this compound (e.g., 400 μM) is added to a parallel set of wells containing the serially diluted imipenem. A control set of wells without the inhibitor is also prepared.

  • Each well is inoculated with a standardized suspension of the NDM-1 producing E. coli strain.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of imipenem that shows no visible bacterial growth, both in the presence and absence of the inhibitor.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the inhibitor's mode of action, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Synergy Assay cluster_overall Overall Evaluation ITC Isothermal Titration Calorimetry (ITC) Inhibition_Constants Determine Kic, Kiu, IC50 ITC->Inhibition_Constants Measures binding affinity and inhibition type UV_Spec UV-Spectroscopy UV_Spec->Inhibition_Constants Determines IC50 Efficacy Efficacy of this compound Inhibition_Constants->Efficacy MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synergy_Determination Determine Fold Reduction in MIC MIC_Assay->Synergy_Determination Evaluates synergistic effect with antibiotics Synergy_Determination->Efficacy

Experimental workflow for evaluating this compound.

mixed_inhibition E Enzyme (NDM-1) ES Enzyme-Substrate Complex E->ES + S (k1) EI Enzyme-Inhibitor Complex E->EI + I (Kic) S Substrate (β-lactam) ES->E (k-1) P Product (Hydrolyzed β-lactam) ES->P + E (kcat) ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I (Kiu) I Inhibitor (Inhibitor-7) EI->E ESI->ES

Mechanism of mixed-type inhibition by this compound.

Conclusion and Future Directions

This compound has emerged as a promising lead compound in the fight against carbapenem-resistant bacteria. Its potent mixed-type inhibition of the NDM-1 enzyme and its ability to restore the efficacy of imipenem in cell-based assays underscore its therapeutic potential. Further research should focus on optimizing the structure of this inhibitor to enhance its potency and pharmacokinetic properties, with the ultimate goal of advancing it into preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this and other novel NDM-1 inhibitors. The ongoing development of such inhibitors is a critical strategy in preserving the effectiveness of our current antibiotic arsenal against the ever-evolving threat of antimicrobial resistance.

References

An In-depth Technical Guide on the Zinc Chelation Properties of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the zinc chelation properties of NDM-1 inhibitor-7, a heterocyclic carboxylate compound identified as a moderate inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). The following sections detail its inhibitory activity, zinc binding affinity, and the experimental protocols used for its characterization, offering valuable insights for researchers in the field of antibiotic resistance and drug development.

Introduction to NDM-1 and the Role of Zinc

New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] As a class B metallo-β-lactamase (MBL), NDM-1's catalytic activity is dependent on the presence of one or two zinc ions in its active site.[1][3] These zinc ions are crucial for activating a water molecule that hydrolyzes the β-lactam ring of antibiotics, rendering them ineffective.[3] Consequently, compounds that can chelate these essential zinc ions are a primary focus in the development of NDM-1 inhibitors.

This compound belongs to a class of heterocyclic carboxylates investigated for their potential to inhibit MBLs. This guide focuses on the specific characteristics of this compound as detailed in the scientific literature.

Quantitative Data Summary

The inhibitory activity and zinc binding affinity of this compound, along with other relevant compounds from the same study, are summarized in the tables below. This allows for a direct comparison of their potencies and zinc chelation capabilities.

Table 1: Inhibitory Activity against NDM-1

CompoundChemical ClassIC50 (μM) vs. NDM-1
Inhibitor-7 Heterocyclic Carboxylate 84.0
Compound 6Heterocyclic Carboxylate55.0
DPA (Compound 8)Heterocyclic Carboxylate4.26

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Zinc Binding Affinity and Thermodynamic Parameters

CompoundKd (nM) for Zn²⁺ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Inhibitor-7 ~39,800 - - -
Compound 6~11,940---
DPA (Compound 8)398---

Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates stronger binding. Note: The exact thermodynamic parameters for inhibitor-7 were not detailed in the primary literature, but its Kd was noted to be nearly 100 times higher than that of DPA.

Mechanism of Action and Zinc Chelation

The primary mechanism by which many inhibitors target NDM-1 is through the chelation of the catalytic zinc ions in the active site. This compound, being a heterocyclic carboxylate, possesses functional groups capable of coordinating with these zinc ions. The proposed mechanism involves the carboxylate and heteroatoms of the ring system interacting with one or both zinc ions, thereby disrupting the enzyme's ability to hydrolyze β-lactam antibiotics.

However, studies have shown that for some potent MBL inhibitors, strong zinc binding is not a prerequisite for effective enzyme inhibition. In the case of this compound, its relatively weak zinc binding affinity (Kd in the high micromolar range) coupled with its moderate inhibitory activity (IC50 of 84.0 μM) suggests that its mechanism may not solely rely on high-affinity zinc chelation. It is possible that it forms a ternary complex with the enzyme and the zinc ions within the active site, rather than extracting the zinc ions completely.

cluster_0 NDM-1 Active Site NDM-1 NDM-1 Enzyme Inhibited_Complex Inhibited Ternary Complex (NDM-1:Zn²⁺:Inhibitor-7) NDM-1->Inhibited_Complex Zn1 Zn²⁺ Zn1->Inhibited_Complex Zn2 Zn²⁺ Zn2->Inhibited_Complex H2O H₂O Inhibitor-7 This compound (Heterocyclic Carboxylate) Inhibitor-7->Inhibited_Complex Binding to Active Site

Caption: Proposed inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

NDM-1 Enzyme Inhibition Assay

This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the inhibitor against NDM-1.

  • Materials:

    • Purified NDM-1 enzyme

    • This compound (and other test compounds)

    • Nitrocefin (chromogenic substrate)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

    • DMSO (for dissolving compounds)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add a fixed concentration of NDM-1 enzyme (e.g., 5 nM) to the assay buffer.

    • Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding a solution of nitrocefin to a final concentration of 60 μM.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 490 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start Prepare_Reagents Prepare NDM-1, Inhibitor-7, and Nitrocefin Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate NDM-1 with various concentrations of Inhibitor-7 Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Nitrocefin to initiate the reaction Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Absorbance Monitor absorbance at 490 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the NDM-1 enzyme inhibition assay.

Isothermal Titration Calorimetry (ITC) for Zinc Binding

ITC is used to directly measure the binding affinity and thermodynamics of the interaction between the inhibitor and zinc ions.

  • Materials:

    • This compound

    • Zinc sulfate (ZnSO₄) solution of known concentration

    • ITC Buffer (e.g., Chelex-treated 10 mM HEPES, pH 7.4)

    • Isothermal Titration Calorimeter

  • Procedure:

    • Prepare solutions of this compound and ZnSO₄ in the same ITC buffer to avoid heats of dilution.

    • Degas all solutions prior to the experiment.

    • Fill the ITC sample cell with the this compound solution.

    • Fill the injection syringe with the ZnSO₄ solution.

    • Perform a series of injections of the ZnSO₄ solution into the sample cell while monitoring the heat changes.

    • As a control, perform a titration of ZnSO₄ into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data.

    • Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.

Start Start Prepare_Samples Prepare and degas Inhibitor-7 and ZnSO₄ solutions in ITC buffer Start->Prepare_Samples Load_ITC Load Inhibitor-7 into the sample cell and ZnSO₄ into the syringe Prepare_Samples->Load_ITC Titration Inject ZnSO₄ into the Inhibitor-7 solution and measure heat changes Load_ITC->Titration Data_Analysis Analyze the binding isotherm to determine thermodynamic parameters (Kd, ΔH, ΔS) Titration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Isothermal Titration Calorimetry experiment.

Synergy Assay with Meropenem

This assay evaluates the ability of the inhibitor to restore the susceptibility of an NDM-1-producing bacterial strain to a β-lactam antibiotic, such as meropenem.

  • Materials:

    • NDM-1-producing bacterial strain (e.g., E. coli)

    • This compound

    • Meropenem

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • 96-well microplates

    • Incubator

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and meropenem in a 96-well plate in a checkerboard format.

    • Inoculate each well with a standardized suspension of the NDM-1-producing bacterial strain.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the minimum inhibitory concentration (MIC) of meropenem alone and in combination with different concentrations of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect. Synergy is typically defined as an FICI of ≤ 0.5.

Conclusion

This compound is a heterocyclic carboxylate that demonstrates moderate inhibitory activity against NDM-1. Its mechanism of action is likely related to its ability to interact with the catalytic zinc ions in the enzyme's active site, although its relatively weak zinc binding affinity suggests that strong chelation is not the sole determinant of its inhibitory potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of NDM-1 inhibitors. Further structure-activity relationship studies on this and related scaffolds could lead to the discovery of more potent inhibitors to combat the growing threat of antibiotic resistance.

References

Foundational Research on Novel NDM-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the development of novel inhibitors for New Delhi Metallo-beta-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria poses a significant threat to the efficacy of beta-lactam antibiotics, necessitating urgent research and development of effective inhibitors to restore antibiotic activity. This document outlines key inhibitor classes, summarizes quantitative efficacy data, details essential experimental protocols, and illustrates critical concepts through diagrams.

Introduction to NDM-1 and the Challenge of Antibiotic Resistance

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of metallo-beta-lactamase (MBL) enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections. The NDM-1 enzyme hydrolyzes the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive. The gene encoding NDM-1, blaNDM-1, is located on mobile genetic elements, allowing for its rapid spread among different bacterial species. This has led to a global health crisis, as infections caused by NDM-1-producing bacteria are notoriously difficult to treat.

The active site of NDM-1 contains one or two zinc ions that are essential for its catalytic activity. These zinc ions act as Lewis acids, activating a water molecule to hydrolyze the beta-lactam ring. Consequently, a primary strategy in the development of NDM-1 inhibitors is the chelation of these essential zinc ions. Other strategies include identifying compounds that can covalently or non-covalently bind to the active site, thereby preventing substrate access.

Key Classes of NDM-1 Inhibitors and Quantitative Data

Several classes of compounds have been investigated as potential NDM-1 inhibitors. The following tables summarize the quantitative data for some of the most promising candidates.

Table 1: Thiophene-2-carboxylic acid Derivatives as NDM-1 Inhibitors

CompoundStructureIC50 (µM)
2-(mercaptomethyl)thiophene-3-carboxylic acid0.09
2-(mercaptomethyl)-4-methylthiophene-3-carboxylic acid0.07
4-chloro-2-(mercaptomethyl)thiophene-3-carboxylic acid0.04

Data sourced from studies on potent NDM-1 inhibitors.

Table 2: Sulfonyl-Hydrazone Derivatives as NDM-1 Inhibitors

CompoundStructureIC50 (µM)
(E)-N'-(2,4-dichlorobenzylidene)-4-hydroxy-2,2-dioxido-2H-1,2-benzothiazine-3-carbohydrazide0.45
(E)-4-hydroxy-N'-(4-isopropylbenzylidene)-2,2-dioxido-2H-1,2-benzothiazine-3-carbohydrazide0.52

Data reflects the inhibitory potential of sulfonyl-hydrazone compounds against NDM-1.

Table 3: Natural Products as NDM-1 Inhibitors

CompoundSourceIC50 (µM)
Licochalcone AGlycyrrhiza inflata (Licorice)24

This table highlights the potential of natural products in NDM-1 inhibition.

Table 4: Metal Chelators as NDM-1 Inhibitors

CompoundStructureIC50 (µM)
EDTA (Ethylenediaminetetraacetic acid)0.19
D-captopril7.9

IC50 values for common metal chelators against NDM-1.

Detailed Experimental Protocols

The identification and characterization of NDM-1 inhibitors rely on a series of standardized in vitro experiments.

This assay is fundamental for determining the inhibitory potential of a compound directly against the purified NDM-1 enzyme.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl2)

  • Substrate: Imipenem or a chromogenic cephalosporin like CENTA

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader

Protocol:

  • Prepare a solution of the NDM-1 enzyme in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the NDM-1 enzyme solution. A control well should contain DMSO instead of the test compound.

  • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (Imipenem) to each well.

  • Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 299 nm for Imipenem) over time using a microplate reader.

  • Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay is used to assess the synergistic effect of an NDM-1 inhibitor in combination with a beta-lactam antibiotic against a resistant bacterial strain.

Objective: To determine if an inhibitor can restore the susceptibility of a resistant bacterium to an antibiotic.

Materials:

  • NDM-1-producing bacterial strain (e.g., E. coli expressing blaNDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Beta-lactam antibiotic (e.g., meropenem)

  • Test inhibitor

  • 96-well microplates

Protocol:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration in CAMHB.

  • In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns).

  • Inoculate each well with the prepared bacterial suspension. Include controls for bacterial growth without any antibiotic or inhibitor, and sterility controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with each concentration of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is typically considered synergistic.

Visualizing Mechanisms and Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel NDM-1 inhibitors.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 In Vitro Characterization cluster_3 Preclinical Evaluation A High-Throughput Screening (HTS) of Compound Libraries C Hit Identification A->C B Virtual Screening & In Silico Modeling B->C D Structure-Activity Relationship (SAR) Studies C->D Hit-to-Lead E Synthesis of Analogs D->E F Lead Compound Selection D->F E->D G NDM-1 Enzyme Inhibition Assay (IC50) F->G Pre-characterization H Checkerboard Assay (Synergy with Antibiotics) G->H I Mechanism of Action Studies H->I J In Vivo Efficacy Models (e.g., Murine Infection Model) I->J In Vivo Testing K Toxicity and Pharmacokinetic Studies J->K L Candidate for Clinical Development K->L

Caption: Workflow for NDM-1 inhibitor discovery and development.

This diagram illustrates the catalytic mechanism of NDM-1 and the points of intervention for different classes of inhibitors.

G cluster_ndm1 NDM-1 Active Site cluster_reaction Catalytic Reaction cluster_inhibitors Inhibition Mechanisms Zn1 Zn²⁺ H2O H₂O Zn1->H2O activation Antibiotic β-Lactam Antibiotic Zn2 Zn²⁺ Hydrolyzed Inactive Hydrolyzed Antibiotic Antibiotic->Hydrolyzed Hydrolysis by activated H₂O Chelators Metal Chelators (e.g., EDTA) Chelators->Zn1 remove Chelators->Zn2 remove Binding Active Site Binders (e.g., Captopril) Binding->Zn1 bind

Caption: NDM-1 catalytic mechanism and points of inhibition.

This diagram provides a logical classification of the major types of NDM-1 inhibitors that have been explored.

G A NDM-1 Inhibitors B Metal Chelators A->B C Non-Chelating Small Molecules A->C D Natural Products A->D B1 EDTA B->B1 B2 D-Captopril B->B2 C1 Thiophene Derivatives C->C1 C2 Sulfonyl-Hydrazones C->C2 D1 Licochalcone A D->D1

Caption: Classification of major NDM-1 inhibitor types.

Conclusion and Future Directions

The development of potent and specific NDM-1 inhibitors is a critical strategy to combat the growing threat of antibiotic resistance. While several promising compounds have been identified, particularly metal chelators and various small molecules, the journey to a clinically viable drug is still ongoing. Future research should focus on:

  • Improving Specificity: Many current inhibitors, especially metal chelators, lack specificity for NDM-1 and can inhibit host metalloenzymes, leading to potential toxicity.

  • Optimizing Pharmacokinetics: Lead compounds must be optimized for favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy: More extensive testing in relevant animal infection models is required to validate the in vitro potential of these inhibitors.

  • Exploring Novel Scaffolds: Continued screening of diverse chemical libraries and natural product extracts is essential to discover novel inhibitor scaffolds.

The combination of rational drug design, high-throughput screening, and detailed biochemical and microbiological characterization will be paramount in the development of the next generation of NDM-1 inhibitors that can successfully restore the clinical utility of our existing antibiotic arsenal.

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The rapid dissemination of NDM-1-producing bacteria poses a significant global health threat, necessitating the urgent development of effective inhibitors.[4] The NDM-1 enzyme belongs to the class B metallo-beta-lactamases, which utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring of antibiotics, rendering them inactive.[1]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize putative inhibitors of NDM-1. The assay is based on monitoring the hydrolysis of a chromogenic or UV-active substrate by the recombinant NDM-1 enzyme.

Principle of the Assay

The in vitro NDM-1 enzyme inhibition assay is designed to quantify the ability of a test compound to inhibit the catalytic activity of NDM-1. The principle involves the use of a substrate that, when hydrolyzed by NDM-1, results in a detectable change in absorbance. A common chromogenic substrate is nitrocefin, which changes color from yellow to red upon hydrolysis. Alternatively, the hydrolysis of carbapenems like meropenem can be monitored by the decrease in absorbance at a specific UV wavelength. By measuring the rate of substrate hydrolysis in the presence and absence of a test compound, the percentage of inhibition and key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of NDM-1-mediated antibiotic resistance and the general workflow for the in vitro inhibition assay.

NDM1_Mechanism cluster_0 Bacterial Periplasm BetaLactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme BetaLactam->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binding InactiveAntibiotic Inactive Antibiotic NDM1->InactiveAntibiotic CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition PBP->Inhibition Inhibited by β-Lactam Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Reagents Prepare Reagents (Buffer, NDM-1, Inhibitor, Substrate) Incubation Incubate NDM-1 with Test Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Kinetically Reaction->Measurement Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Analysis

References

Application Notes and Protocols for Determining the IC50 of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health.[3] The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of existing beta-lactam antibiotics. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a potential NDM-1 inhibitor, using "NDM-1 inhibitor-7" (D-Captopril) as a representative example.

The NDM-1 enzyme is a class B metallo-beta-lactamase that requires one or two zinc ions in its active site for catalytic activity.[4][5] These zinc ions activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective. The protocol described herein is a widely used in vitro enzyme inhibition assay to quantify the potency of inhibitors against NDM-1.

Data Presentation: IC50 Values of Representative NDM-1 Inhibitors

The following table summarizes the IC50 values of several known NDM-1 inhibitors, providing a comparative landscape for newly identified compounds.

InhibitorIC50 (µM)Inhibition MechanismReference
D-Captopril 7.9Competitive
L-Captopril202.0Competitive
Thiorphan1.8Not specified
Dimercaprol1.3Not specified
Tiopronin84Not specified
Aspergillomarasmine A (AMA)4.0Zinc Chelator
Adapalene8.9 µg/mLNot specified
Carnosic Acid27.07Allosteric
PHT4271.42Zinc Chelator

Experimental Protocols

The IC50 value is determined by measuring the enzymatic activity of NDM-1 at a range of inhibitor concentrations. The activity of NDM-1 is monitored by the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin. When hydrolyzed by NDM-1, nitrocefin changes color from yellow to red, and the rate of this color change can be measured spectrophotometrically at 490 nm. The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 is determined by fitting the data to a dose-response curve.

  • Recombinant NDM-1 enzyme

  • This compound (D-Captopril)

  • Nitrocefin

  • HEPES buffer (50 mM, pH 7.5)

  • ZnSO4 (100 µM)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.5, containing 100 µM ZnSO4.

    • Enzyme Solution: Dilute the stock solution of recombinant NDM-1 enzyme in assay buffer to the desired final concentration (e.g., 10 nM).

    • Substrate Solution: Prepare a stock solution of nitrocefin in DMSO. Dilute this stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (D-Captopril) in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested.

  • Enzyme Inhibition Assay:

    • In a 96-well microtiter plate, add the following to each well:

      • 50 µL of assay buffer.

      • 10 µL of the various dilutions of this compound. For the control (100% activity), add 10 µL of assay buffer with DMSO at the same concentration as the inhibitor wells. For the blank, add 10 µL of assay buffer.

      • 20 µL of the diluted NDM-1 enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the nitrocefin substrate solution to each well.

    • Immediately measure the absorbance at 490 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_reaction Hydrolysis Reaction cluster_inhibition Inhibition NDM-1(Zn2+) NDM-1 (Zn²⁺)₂ Inactive_Antibiotic Inactive Hydrolyzed Antibiotic NDM-1(Zn2+)->Inactive_Antibiotic Hydrolysis Inhibited_Complex NDM-1-Inhibitor Complex (Inactive) NDM-1(Zn2+)->Inhibited_Complex Beta-Lactam Beta-Lactam Antibiotic Beta-Lactam->NDM-1(Zn2+) Binding H2O H₂O H2O->NDM-1(Zn2+) Activation Inhibitor This compound (D-Captopril) Inhibitor->NDM-1(Zn2+) Binding IC50_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) B->C D Pre-incubation (10 min) C->D E Add Substrate (Nitrocefin) to Initiate Reaction D->E F Measure Absorbance at 490 nm (Kinetic Read) E->F G Calculate Initial Velocities F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. [Inhibitor] (Log Scale) H->I J Determine IC50 from Dose-Response Curve I->J

References

Application Notes and Protocols for Checkerboard Synergy Assay: NDM-1 Inhibitor-7 and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to the efficacy of carbapenem antibiotics, which are often the last line of defense against multidrug-resistant Gram-negative bacteria.[1][2] NDM-1 is a metallo-β-lactamase that hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics, including carbapenems like meropenem.[1][3] A promising strategy to combat this resistance mechanism is the co-administration of a carbapenem with an NDM-1 inhibitor. This application note provides a detailed protocol for performing a checkerboard synergy assay to evaluate the in vitro synergistic potential of a novel compound, designated here as NDM-1 Inhibitor-7, in combination with meropenem against NDM-1 producing bacteria.

Meropenem, a broad-spectrum carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis, leading to cell death.[4] NDM-1 confers resistance by hydrolyzing the β-lactam ring of meropenem, rendering it ineffective. NDM-1 inhibitors are designed to block this enzymatic activity, thereby restoring the antibacterial efficacy of meropenem. The checkerboard assay is a robust method to quantify the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Principle of the Checkerboard Assay

The checkerboard assay involves testing a matrix of concentrations of two drugs, both individually and in combination, to determine the minimum inhibitory concentration (MIC) of each drug when used alone and in the presence of the other. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Materials and Reagents

  • NDM-1 producing bacterial strain (e.g., Klebsiella pneumoniae, Escherichia coli)

  • Meropenem (analytical grade)

  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (for optical density readings)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Experimental Protocols

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the NDM-1 producing bacterial strain.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of Antibiotic and Inhibitor Stock Solutions
  • Prepare stock solutions of meropenem and this compound in an appropriate solvent (e.g., sterile deionized water, DMSO). The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.

  • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

Checkerboard Assay Setup
  • In a sterile 96-well microtiter plate, prepare serial twofold dilutions of meropenem along the x-axis (e.g., columns 1-10) in CAMHB.

  • Similarly, prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) in CAMHB.

  • Column 11 should contain only the serial dilutions of this compound to determine its MIC.

  • Row H should contain only the serial dilutions of meropenem to determine its MIC.

  • Well H12 should contain only broth and the bacterial inoculum to serve as a growth control.

  • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

  • Add 100 µL of the prepared bacterial inoculum to all wells containing the drug dilutions and the growth control well.

Incubation and Reading of Results
  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.

  • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Data Presentation and Analysis

The interaction between meropenem and this compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

FIC Index Calculation:

The FIC for each drug is calculated as follows:

  • FIC of Meropenem (FICₘ) = MIC of Meropenem in combination / MIC of Meropenem alone

  • FIC of this compound (FICᵢ) = MIC of this compound in combination / MIC of this compound alone

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FICₘ + FICᵢ

Interpretation of the FIC Index:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The results of the checkerboard assay should be summarized in a table.

Table 1: Example Checkerboard Assay Results for Meropenem and this compound against NDM-1 producing K. pneumoniae

Meropenem (µg/mL)This compound (µg/mL)Growth (+/-)
12864-
6464-
3264+
.........
00 (Growth Control)+

Table 2: Summary of MICs and FIC Indices

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Meropenem12880.06250.3125Synergy
This compound64160.25

Note: The values presented in these tables are for illustrative purposes only and will vary depending on the specific compounds and bacterial strains tested.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture drug_stocks Prepare Drug Stock Solutions start->drug_stocks inoculum_prep Prepare Inoculum bacterial_culture->inoculum_prep add_inoculum Add Bacterial Inoculum inoculum_prep->add_inoculum serial_dilution_A Serial Dilute Meropenem drug_stocks->serial_dilution_A serial_dilution_B Serial Dilute This compound drug_stocks->serial_dilution_B plate_setup Combine in 96-well Plate serial_dilution_A->plate_setup serial_dilution_B->plate_setup plate_setup->add_inoculum incubation Incubate 16-20h at 35°C add_inoculum->incubation read_results Read MICs incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpretation Interpret Results calculate_fic->interpretation

Caption: Workflow of the checkerboard synergy assay.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism cluster_inhibition Inhibition of Resistance meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) meropenem->pbp Inhibits ndm1 NDM-1 Enzyme meropenem->ndm1 cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Leads to meropenem_hydrolysis Hydrolyzed Meropenem ndm1->meropenem_hydrolysis Hydrolyzes inhibited_ndm1 Inhibited NDM-1 ndm1->inhibited_ndm1 meropenem_hydrolysis->pbp No Inhibition inhibitor This compound inhibitor->ndm1 Inhibits

Caption: Mechanism of meropenem action and NDM-1 resistance.

Conclusion

The checkerboard synergy assay is a critical tool for the preclinical evaluation of novel antibiotic-adjuvant combinations. A synergistic interaction between this compound and meropenem, as determined by this assay, would provide strong evidence for its potential to overcome NDM-1-mediated carbapenem resistance. Further studies, including time-kill assays and in vivo efficacy models, would be warranted to further characterize promising synergistic combinations. The protocol described herein provides a standardized methodology for the initial in vitro assessment of such combinations.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum carbapenemase that confers resistance to nearly all beta-lactam antibiotics, posing a significant global health threat.[1][2] The enzyme's active site contains two zinc ions that are crucial for the hydrolysis and inactivation of beta-lactam drugs.[1][3][4] The development of NDM-1 inhibitors that can restore the efficacy of existing beta-lactam antibiotics is a critical area of research. One promising strategy is the combination of a beta-lactam antibiotic with an NDM-1 inhibitor.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of a beta-lactam antibiotic in combination with a novel investigational agent, NDM-1 inhibitor-7. The described methodology is based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In the context of a beta-lactamase inhibitor, the MIC of a beta-lactam antibiotic is determined in the presence of a fixed concentration of the inhibitor. A significant reduction in the MIC of the antibiotic when combined with the inhibitor, compared to the MIC of the antibiotic alone, indicates that the inhibitor successfully neutralizes the resistance mechanism of the NDM-1 enzyme.

Data Presentation

The following table summarizes hypothetical MIC data for a carbapenem antibiotic (meropenem) tested against an NDM-1 producing Escherichia coli strain in the presence and absence of this compound.

Test OrganismAgentThis compound Concentration (µg/mL)MIC (µg/mL)Fold Reduction in MIC
E. coli (NDM-1 positive)Meropenem064-
1164
288
4416
8232
E. coli (ATCC 25922)Meropenem00.06-
80.061

Table 1. Example of MIC data for meropenem in combination with this compound.

Experimental Protocols

Materials and Reagents
  • NDM-1 producing bacterial strain (e.g., E. coli, Klebsiella pneumoniae)

  • Quality control bacterial strain (e.g., E. coli ATCC 25922)

  • Beta-lactam antibiotic (e.g., meropenem, imipenem)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor, if necessary

Protocol 1: Preparation of Reagents and Bacterial Inoculum
  • Antibiotic Stock Solution: Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent (e.g., water, buffer) at a concentration of 1280 µg/mL. Filter-sterilize the solution and store it at -20°C or below.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

Protocol 2: Broth Microdilution MIC Assay
  • Plate Setup:

    • Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution (at 4x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Addition of Inhibitor:

    • Prepare a working solution of this compound at 2x the desired final fixed concentration in CAMHB.

    • Add 50 µL of the inhibitor working solution to wells 1 through 11. For the antibiotic-only control plate, add 50 µL of CAMHB instead.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB instead of inoculum to serve as a sterility control.

    • The final volume in each well will be 150 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, examine the plates from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antibiotic Stock D Serial Dilution of Antibiotic in 96-well Plate A->D B Prepare Inhibitor-7 Stock E Add Fixed Concentration of Inhibitor-7 B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate with Standardized Bacterial Suspension C->F D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination of an antibiotic in combination with this compound.

G cluster_ndm1 NDM-1 Mediated Resistance cluster_inhibition Inhibition of NDM-1 BetaLactam Beta-Lactam Antibiotic NDM1_active NDM-1 Enzyme (with Zn2+ ions) BetaLactam->NDM1_active binding NDM1_inhibited Inhibited NDM-1 Enzyme BetaLactam->NDM1_inhibited unable to bind Hydrolysis Hydrolysis of Beta-Lactam Ring NDM1_active->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Growth Inactive_Antibiotic->Bacterial_Survival Inhibitor7 This compound Inhibitor7->NDM1_active binding to active site No_Hydrolysis No Hydrolysis NDM1_inhibited->No_Hydrolysis Active_Antibiotic Active Antibiotic No_Hydrolysis->Active_Antibiotic Bacterial_Death Bacterial Death Active_Antibiotic->Bacterial_Death

Caption: Mechanism of NDM-1 resistance and its inhibition by this compound.

References

Application Notes and Protocols for Time-Kill Curve Assays with NDM-1 inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) presents a significant global health threat.[1][2] NDM-1 is a broad-spectrum beta-lactamase that can hydrolyze and inactivate a wide range of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[1][2][3] The enzyme utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective. One promising strategy to combat NDM-1-producing bacteria is the co-administration of a beta-lactam antibiotic with an NDM-1 inhibitor. This approach aims to restore the efficacy of existing antibiotics by preventing their degradation by the NDM-1 enzyme.

These application notes provide a detailed protocol for conducting a time-kill curve assay to evaluate the in vitro efficacy of a novel compound, designated here as "NDM-1 inhibitor-7," when used in combination with a carbapenem antibiotic against NDM-1-producing bacteria. The time-kill assay is a dynamic method that provides insight into the rate and extent of bacterial killing over time, helping to determine if a compound or combination of compounds is bactericidal or bacteriostatic. Synergy between the inhibitor and the antibiotic can also be assessed.

Principle of the Time-Kill Curve Assay

A time-kill curve assay involves exposing a standardized bacterial inoculum to an antimicrobial agent (or a combination of agents) and measuring the number of viable bacteria at various time points. The change in the logarithmic colony-forming units per milliliter (log10 CFU/mL) over time is plotted to visualize the killing kinetics. This assay is crucial for the preclinical assessment of new antimicrobial agents and their combinations.

Key definitions for interpreting time-kill curve data:

  • Bactericidal Activity: A ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL from the initial inoculum.

  • Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.

  • Indifference: The activity of the combination is similar to that of the most active single agent.

  • Antagonism: The activity of the combination is less than that of the most active single agent.

Experimental Protocol

This protocol outlines the necessary steps to perform a time-kill curve assay to assess the synergistic activity of this compound with a carbapenem antibiotic (e.g., meropenem) against an NDM-1-producing bacterial strain.

Materials:

  • NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae or Escherichia coli)

  • This compound

  • Carbapenem antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (optional, but recommended)

  • Micropipettes and sterile tips

  • Serial dilution tubes

  • Spiral plater or spread plates

Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of the carbapenem antibiotic alone and in combination with a fixed concentration of this compound should be determined using a broth microdilution method according to CLSI guidelines. This will inform the concentrations to be tested in the time-kill assay.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the NDM-1-producing test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test tubes.

  • Preparation of Test Tubes:

    • Prepare test tubes containing the following, each with a final volume of 10 mL of CAMHB and the prepared bacterial inoculum:

      • Growth Control (no antimicrobial agent)

      • Carbapenem alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • This compound alone (at a fixed concentration)

      • Carbapenem + this compound (at the same concentrations as the individual agents)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C, preferably with shaking to ensure aeration.

    • Collect aliquots (e.g., 100 µL) from each tube at predetermined time points, such as 0, 2, 4, 6, 8, 12, and 24 hours.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to obtain a countable number of colonies (typically 30-300 colonies per plate).

    • Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL for each time point.

Data Presentation and Analysis:

Summarize the quantitative data in a structured table for clear comparison.

Table 1: Example Data Table for Time-Kill Curve Assay

Time (hours)Growth Control (log10 CFU/mL)Carbapenem Alone (log10 CFU/mL)This compound Alone (log10 CFU/mL)Carbapenem + this compound (log10 CFU/mL)
05.705.685.695.69
26.505.505.654.20
47.805.305.603.10
68.905.105.55<2.00
89.205.005.50<2.00
129.505.205.45<2.00
249.606.80 (regrowth)5.40<2.00

Data Analysis:

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the log10 CFU/mL versus time for each experimental condition to generate the time-kill curves.

Visualizations

Diagram 1: NDM-1 Mechanism of Action and Inhibition

NDM1_Mechanism cluster_0 NDM-1 Mediated Resistance cluster_1 Inhibition by this compound BetaLactam Beta-Lactam Antibiotic NDM1 NDM-1 Enzyme (with Zn2+ ions) BetaLactam->NDM1 Hydrolysis of beta-lactam ring Inactive_Antibiotic Inactive Antibiotic NDM1->Inactive_Antibiotic NDM1_inhibitor This compound NDM1_inhibited Inhibited NDM-1 Enzyme NDM1_inhibitor->NDM1_inhibited Binds to NDM-1 BetaLactam_active Active Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam_active->PBP Inhibits cell wall synthesis Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis

Caption: Mechanism of NDM-1 and its inhibition.

Diagram 2: Experimental Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 - 1x10^6 CFU/mL) Tubes Prepare Test Tubes: - Growth Control - Antibiotic Alone - Inhibitor Alone - Combination Inoculum->Tubes Incubate Incubate at 37°C Tubes->Incubate Sample Sample at 0, 2, 4, 6, 8, 12, 24h Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate and Count Colonies Plate->Count Plot Calculate log10 CFU/mL and Plot Curves Count->Plot

References

Application Notes and Protocols for NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NDM-1 inhibitor-7 in bacterial cell culture. NDM-1 (New Delhi Metallo-beta-lactamase-1) is a critical resistance enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in Gram-negative bacteria. This compound is a potent small molecule designed to counteract this resistance mechanism.

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of carbapenemase, an enzyme that hydrolyzes and inactivates a wide range of beta-lactam antibiotics, including the last-resort carbapenems.[1][2] The gene encoding NDM-1, blaNDM-1, is often located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[3] NDM-1 confers resistance by cleaving the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective.[4] this compound is a mixed-type inhibitor that has been shown to effectively restore the susceptibility of NDM-1-producing bacteria to beta-lactam antibiotics.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueBacterial StrainNotes
IC50 1.13 ± 0.04 µM-Determined by a conventional UV-spectroscopic method.
Inhibition Constants Kic: 2.17 ± 0.48 µMKiu: 2.07 ± 0.06 µM-Determined by isothermal titration calorimetry (ITC), indicating a mixed inhibition profile.
Minimum Inhibitory Concentration (MIC) of Imipenem 16 µg/mLClinical E. coli isolate expressing NDM-1MIC of imipenem alone against the resistant strain.
MIC of Imipenem with this compound (400 µM) 1 µg/mLClinical E. coli isolate expressing NDM-1Demonstrates restoration of imipenem susceptibility in the presence of the inhibitor.

Signaling Pathway and Mechanism of Action

The NDM-1 enzyme utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the beta-lactam ring of antibiotics. This process effectively inactivates the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This compound acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex, thereby preventing the catalytic activity of NDM-1.

NDM1_Pathway cluster_cell Bacterial Cell Beta-Lactam Antibiotic Beta-Lactam Antibiotic NDM-1 Enzyme NDM-1 Enzyme Beta-Lactam Antibiotic->NDM-1 Enzyme Hydrolysis Cell Wall Synthesis Cell Wall Synthesis Beta-Lactam Antibiotic->Cell Wall Synthesis Inhibition Inactivated Antibiotic Inactivated Antibiotic NDM-1 Enzyme->Inactivated Antibiotic Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis This compound This compound This compound->NDM-1 Enzyme Inhibition

Caption: NDM-1 signaling pathway and inhibitor action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of an antibiotic in the presence and absence of this compound.

Materials:

  • NDM-1-producing bacterial strain (e.g., clinical isolate of E. coli)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution (e.g., Imipenem)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the NDM-1-producing bacteria into MHB and incubate at 37°C overnight.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.

  • Preparation of Antibiotic and Inhibitor Dilutions:

    • Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

    • For the synergy experiment, prepare identical serial dilutions of the antibiotic in MHB containing a fixed concentration of this compound (e.g., 400 µM).

    • Include a growth control well (MHB and bacteria only) and a sterility control well (MHB only).

    • Include a control to test for any intrinsic antimicrobial activity of the inhibitor at the tested concentration.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: NDM-1 Enzyme Kinetics Assay

This protocol is used to determine the kinetic parameters of NDM-1 inhibition.

Materials:

  • Purified NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Substrate stock solution (e.g., Nitrocefin or a carbapenem like Imipenem)

  • This compound stock solution

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.

    • Add varying concentrations of this compound.

    • Add a fixed concentration of purified NDM-1 enzyme.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (e.g., Nitrocefin).

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration.

    • Determine the mode of inhibition and calculate the inhibition constants (Ki, Kic, Kiu) by fitting the data to the appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition equations).

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound over time.

Materials:

  • NDM-1-producing bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in Protocol 1, adjusting the final concentration to approximately 5 x 105 CFU/mL in MHB.

  • Assay Setup:

    • Prepare culture tubes with the following conditions:

      • Growth control (bacteria only)

      • Antibiotic alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

      • This compound alone (at the concentration used for synergy testing)

      • Antibiotic + this compound

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Experimental Workflow and Logic

The evaluation of this compound follows a logical progression from in vitro enzyme inhibition to cell-based assays, culminating in the assessment of its ability to restore antibiotic efficacy.

Workflow Start Start Enzyme_Kinetics Enzyme Kinetics Assay (Determine IC50, Ki) Start->Enzyme_Kinetics MIC_Assay MIC Determination (Assess synergy with antibiotics) Enzyme_Kinetics->MIC_Assay Promising in vitro inhibition Time_Kill_Assay Time-Kill Assay (Evaluate bactericidal/bacteriostatic effect) MIC_Assay->Time_Kill_Assay Significant MIC reduction End End Time_Kill_Assay->End Demonstrated synergy and bactericidal activity

Caption: Experimental workflow for evaluating this compound.

The core logic of using this compound is to block the protective effect of the NDM-1 enzyme, thereby allowing the beta-lactam antibiotic to reach its target and exert its antibacterial activity.

Logic NDM1_Bacteria NDM-1 Producing Bacterium NDM1_Active Active NDM-1 Enzyme NDM1_Bacteria->NDM1_Active Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->NDM1_Active Substrate Cell_Lysis Bacterial Cell Lysis (Susceptibility) Beta_Lactam->Cell_Lysis Effective NDM1_Inhibitor This compound NDM1_Inhibitor->NDM1_Active Inhibits NDM1_Inactive Inhibited NDM-1 Enzyme NDM1_Active->NDM1_Inactive Antibiotic_Hydrolysis Antibiotic Hydrolysis (Resistance) NDM1_Active->Antibiotic_Hydrolysis NDM1_Inactive->Cell_Lysis

Caption: Logical relationship of this compound action.

References

Application Notes and Protocols for NDM-1 Inhibitor-7 in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-beta-lactamase-1 (NDM-1) in Gram-negative bacteria pose a significant threat to public health. The NDM-1 enzyme confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. NDM-1 inhibitor-7 is a novel compound that has shown promise in restoring the efficacy of beta-lactam antibiotics against NDM-1-producing bacteria. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its potential as a valuable tool in combating antibiotic resistance.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound and its synergistic effects with meropenem against NDM-1-producing Escherichia coli.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 against NDM-1 enzyme10.284 µM[1]

Table 2: Synergistic Activity of this compound with Meropenem against NDM-1-producing E. coli

CompoundMIC (µg/mL)FIC Index (FICI)Interpretation
Meropenem alone>256-Resistant
This compound alone128--
Meropenem + this compound (at 1/4 MIC)80.28125Synergy

FIC Index (FICI) was calculated as (MIC of Meropenem in combination / MIC of Meropenem alone) + (Concentration of this compound / MIC of this compound alone). A FICI of ≤ 0.5 is considered synergistic.

Mandatory Visualization

Signaling Pathway of Beta-Lactam Action and Resistance

BetaLactam_Signaling cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibits NDM1 NDM-1 Enzyme Beta-Lactam->NDM1 Hydrolyzed by Muropeptides Muropeptide Fragments PBP->Muropeptides Sheds Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Required for Cell Lysis Cell Lysis PBP->Cell Lysis Leads to Inactive Beta-Lactam Inactive Beta-Lactam NDM1->Inactive Beta-Lactam Produces Inhibitor This compound Inhibitor->NDM1 Inhibits AmpG AmpG Permease Muropeptides->AmpG Transported by BlrAB-like System BlrAB-like Two-Component System Muropeptides->BlrAB-like System Activates AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activates AmpC ampC Gene (Beta-Lactamase) AmpR->AmpC Induces Expression BlrA BlrA (Response Regulator) Other Beta-Lactamases Other Beta-Lactamases BlrA->Other Beta-Lactamases Induces Expression BlrAB-like System->BlrA Phosphorylates

Caption: Signaling pathway of beta-lactam action, NDM-1 resistance, and induction of other resistance mechanisms.

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis and Interpretation prep_bacteria Prepare NDM-1-producing Gram-Negative Bacteria mic_assay 1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) prep_bacteria->mic_assay checkerboard_assay 2. Checkerboard Synergy Assay prep_bacteria->checkerboard_assay time_kill_assay 3. Time-Kill Curve Assay prep_bacteria->time_kill_assay prep_compounds Prepare Stock Solutions of This compound and Meropenem prep_compounds->mic_assay prep_compounds->checkerboard_assay prep_compounds->time_kill_assay enzyme_assay 4. In Vitro NDM-1 Enzyme Inhibition Assay prep_compounds->enzyme_assay analyze_mic Determine MIC of each compound mic_assay->analyze_mic analyze_synergy Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard_assay->analyze_synergy analyze_time_kill Plot log10 CFU/mL vs. Time time_kill_assay->analyze_time_kill analyze_enzyme Calculate IC50 of this compound enzyme_assay->analyze_enzyme

Caption: Workflow for the in vitro evaluation of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • NDM-1-producing Gram-negative bacterial strain

  • This compound

  • Meropenem

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of this compound and meropenem in a suitable solvent (e.g., DMSO or sterile water).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL, or higher for resistant strains.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Checkerboard Synergy Assay

Materials:

  • Same as for MIC determination.

Procedure:

  • Preparation of Inoculum:

    • Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of meropenem.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells: meropenem alone, this compound alone, and a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Meropenem = MIC of Meropenem in combination / MIC of Meropenem alone

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • Calculate the FIC Index (FICI) = FIC of Meropenem + FIC of this compound.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Time-Kill Curve Assay

Materials:

  • Same as for MIC determination, plus sterile tubes for culturing and plating, and agar plates.

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of the test organism in CAMHB with a turbidity equivalent to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10⁵ CFU/mL in larger tubes containing CAMHB.

  • Assay Setup:

    • Prepare tubes with CAMHB containing this compound and/or meropenem at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antimicrobial agent.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial 10-fold dilutions in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a < 3-log₁₀ reduction.

In Vitro NDM-1 Enzyme Inhibition Assay

Materials:

  • Recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄)

  • Sterile 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme (e.g., 5-10 nM) to the assay buffer.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin (e.g., 50-100 µM) to each well.

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

References

Molecular Docking Simulation of NDM-1 Inhibitor Adapalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the molecular docking simulation of Adapalene, a potential inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1). NDM-1 is a critical enzyme conferring broad-spectrum antibiotic resistance in various pathogenic bacteria. Understanding the binding interactions between NDM-1 and its inhibitors is paramount for the development of novel therapeutics to combat this growing public health threat.

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that can hydrolyze a wide range of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2] The development of NDM-1 inhibitors is a crucial strategy to restore the efficacy of existing antibiotics. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[3][4] This application note focuses on the molecular docking of Adapalene, an FDA-approved drug, which has been identified as a potential non-β-lactam inhibitor of NDM-1.[2]

Data Presentation

The following table summarizes the quantitative data from a representative molecular docking study of Adapalene with NDM-1.

LigandBinding Energy (kcal/mol)Interacting ResiduesReference
Adapalene-9.21Asp124, His122, His189, His250, Cys208

Experimental Protocols

This section details the methodologies for performing a molecular docking simulation of Adapalene with NDM-1.

Software and Resources
  • Molecular Docking Software: AutoDock Vina, Glide, or similar.

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Protein Data Bank (PDB): For obtaining the 3D structure of NDM-1. A commonly used crystal structure is PDB ID: 4EYL.

  • Ligand Database: PubChem or ZINC database for the 3D structure of Adapalene.

Protocol for Molecular Docking

A generalized workflow for the molecular docking simulation is presented below.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain NDM-1 Structure (e.g., PDB: 4EYL) PDB_Prep 3. Prepare NDM-1 Receptor - Remove water & ligands - Add polar hydrogens - Assign charges PDB->PDB_Prep Ligand 2. Obtain Adapalene Structure (e.g., PubChem) Ligand_Prep 4. Prepare Adapalene Ligand - Define rotatable bonds - Assign charges Ligand->Ligand_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Docking 6. Perform Docking Simulation Ligand_Prep->Docking Grid->Docking Results 7. Analyze Docking Results - Binding Energy - Binding Pose Docking->Results Interaction 8. Visualize Interactions - Hydrogen bonds - Hydrophobic interactions Results->Interaction G cluster_pathway NDM-1 Mediated Antibiotic Resistance Pathway cluster_inhibition Inhibition Pathway Antibiotic β-Lactam Antibiotic NDM1 NDM-1 Enzyme Antibiotic->NDM1 Hydrolysis Hydrolysis of β-Lactam Ring NDM1->Hydrolysis NDM1->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Growth Inactive_Antibiotic->Bacterial_Survival Inhibitor Adapalene (Inhibitor) Inhibitor->NDM1 Binds to Active Site

References

Application Notes and Protocols for Assessing NDM-1 Inhibitor-7 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria poses a significant global health threat due to their extensive resistance to β-lactam antibiotics.[1][2][3] The development of NDM-1 inhibitors is a promising strategy to restore the efficacy of existing antibiotics.[2][3] However, a critical step in the preclinical development of any new therapeutic agent is the thorough evaluation of its potential cytotoxicity to ensure it does not harm host cells. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of a novel hypothetical compound, NDM-1 inhibitor-7.

The following sections detail common and robust methods for determining cell viability and proliferation in the presence of this compound. These assays are fundamental in early-stage drug discovery and provide essential data for guiding lead optimization and further in vivo studies.

Key Cytotoxicity Assessment Methods

A variety of in vitro assays are available to measure the cytotoxic effects of a compound. These assays typically rely on quantifying markers of cellular health, such as metabolic activity, membrane integrity, or cell proliferation. For the assessment of this compound, a multi-assay approach is recommended to obtain a comprehensive understanding of its cytotoxic potential.

Metabolic Activity Assays

These assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Resazurin Reduction Assay: A fluorometric or colorimetric assay where the blue, non-fluorescent dye resazurin is reduced to the pink, fluorescent resorufin by viable cells. This method is known for its sensitivity and simplicity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. The CellTiter-Glo® 2.0 Cell Viability Assay is a highly sensitive method suitable for high-throughput screening.

Membrane Integrity Assays

These assays determine the number of viable cells by assessing the integrity of the cell membrane.

  • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

Cell Proliferation Assays

These assays measure the rate of cell division and can distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting cell growth) effects.

  • CFSE Assay: Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.

  • Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for this marker can be used to quantify the percentage of actively dividing cells. The Lumit® hKi-67 Immunoassay is a plate-based method for this purpose.

Data Presentation: Cytotoxicity of this compound

The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a biological or biochemical function.

Table 1: IC50 Values of this compound in Human Cell Lines after 48-hour exposure

Cell LineCell TypeAssayIC50 (µM)
HEK293Human Embryonic KidneyMTT> 100
HepG2Human Hepatocellular CarcinomaResazurin85.3
A549Human Lung CarcinomaCellTiter-Glo®92.1
MCF-7Human Breast AdenocarcinomaMTT78.5

Table 2: Time-Dependent Cytotoxicity of this compound in HepG2 Cells (MTT Assay)

Concentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
0 (Control)100100100
1098.295.491.8
2591.588.182.3
5075.368.960.1
10052.145.738.4

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Objective: To assess cytotoxicity by measuring membrane integrity through the release of LDH.

Materials:

  • Human cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for cytotoxicity assessment and a simplified representation of potential signaling pathways that could be investigated if significant cytotoxicity is observed.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding inhibitor_prep This compound Preparation treatment Treatment with Inhibitor-7 inhibitor_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh atp ATP Assay incubation->atp readout Plate Reader Readout mtt->readout ldh->readout atp->readout calculation Calculate % Viability / Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

If initial cytotoxicity screening reveals significant effects, further investigation into the mechanism of cell death is warranted. This may involve exploring pathways related to apoptosis or necrosis.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway inhibitor This compound bax_bak Bax/Bak Activation inhibitor->bax_bak death_receptor Death Receptor Binding inhibitor->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways for further investigation.

Conclusion

The assessment of cytotoxicity is a non-negotiable step in the development of novel therapeutic agents like this compound. The protocols and methods outlined in these application notes provide a robust framework for obtaining reliable and reproducible data on the potential toxicity of this and other novel compounds. A thorough understanding of a compound's cytotoxic profile is essential for making informed decisions in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing NDM-1 inhibitor-7 in their experimental assays. Due to its chemical nature, this compound, a member of the N-aryl-N-benzyl-2-(2-oxo-1,2-dihydroquinolin-4-yloxy)acetamide class, often presents solubility challenges that can impact assay performance and data reproducibility. This resource provides troubleshooting strategies and frequently asked questions (FAQs) to effectively address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended initial solvent for dissolving this compound and other poorly soluble compounds for in vitro testing.[1][2] It is considered a universal solvent for many such compounds used in high-throughput screening and cell-based assays.[1] For optimal results, use high-purity, anhydrous DMSO to prepare a concentrated stock solution.[1]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[2] Here are several strategies to mitigate this:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of the inhibitor in your assay.

  • Increase Co-solvent Concentration: A modest increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. However, it is crucial to include a corresponding vehicle control in your experiment, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.

  • Slow, Drop-wise Addition: Add the inhibitor stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring. This technique helps to avoid localized high concentrations that can lead to precipitation.

  • Sonication: After dilution, sonicating the solution in a water bath for a short period can help to break down aggregates and improve dissolution.

Q3: Could poor solubility be the reason for the high variability in my assay results?

A3: Absolutely. Poor solubility is a significant source of experimental variability. If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower and more inconsistent than intended, leading to non-reproducible results.

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, for ionizable compounds, altering the pH can significantly increase solubility. Compounds of the 2-(quinolin-4-yloxy)acetamide class have shown markedly higher solubility at acidic pH (e.g., pH 1.5) compared to physiological pH (7.4). However, you must ensure that the adjusted pH is compatible with your specific assay and does not affect the activity of the NDM-1 enzyme or other assay components.

Q5: Are there alternative solvents to DMSO that I can try?

A5: While DMSO is the most common, other organic solvents compatible with biological assays can be explored. These may include ethanol, dimethylformamide (DMF), or polyethylene glycol (PEG). The choice of solvent is highly dependent on the compound's specific chemical structure, and it is essential to test the compatibility of any new solvent with your experimental system.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Problem 1: Visible Precipitate in the Stock Solution (in 100% DMSO)

  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the compound has low-quality purity.

  • Troubleshooting Steps:

    • Vortex or Sonicate: Vigorously vortex the solution. If particles persist, sonicate the vial in a water bath.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath, keeping the inhibitor's stability in mind.

    • Filter the Stock Solution: If insoluble impurities are suspected, you can filter the stock solution using a 0.22 µm syringe filter. Be aware that this could lower the compound's concentration if it is the inhibitor itself that is not fully dissolved.

    • Reduce Stock Concentration: If the above steps fail, prepare a new stock solution at a lower concentration.

Problem 2: Turbidity or Precipitate Observed After Diluting the Stock Solution in Aqueous Buffer

  • Possible Cause: The inhibitor has reached its solubility limit in the final aqueous-organic solvent mixture.

  • Troubleshooting Steps:

    • Conduct a Solubility Test: Before your main experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in the final assay medium. This can be done by preparing serial dilutions and visually inspecting for precipitation or measuring turbidity with a spectrophotometer.

    • Optimize Co-solvent Percentage: Gradually increase the percentage of DMSO in the final assay buffer. Remember to stay within the tolerance limits of your assay (typically ≤1% DMSO) and include appropriate vehicle controls.

    • Explore Alternative Solubilization Techniques: For challenging cases, consider using solubilizing agents like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.

Quantitative Data Summary

The following table provides illustrative solubility data for a representative N-aryl-N-benzyl-2-(2-oxo-1,2-dihydroquinolin-4-yloxy)acetamide, which is the chemical class of this compound. This data is intended for guidance and may not represent the exact values for this compound.

Solvent/Buffer SystemTemperature (°C)Maximum Estimated SolubilityNotes
100% DMSO25> 50 mMGenerally high solubility in pure DMSO.
100% Ethanol25~ 10-20 mMGood alternative to DMSO for some compounds.
PBS (pH 7.4)25< 5 µMVery low aqueous solubility at physiological pH.
PBS (pH 7.4) with 1% DMSO25~ 10-20 µMA small percentage of co-solvent improves solubility.
Acetate Buffer (pH 4.0)25> 100 µMSolubility is significantly higher at acidic pH.

Experimental Protocols

Protocol: NDM-1 Enzyme Inhibition Assay with a Poorly Soluble Inhibitor

This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against the NDM-1 enzyme, with special considerations for its low aqueous solubility.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20. The detergent can help maintain the inhibitor's solubility.

    • NDM-1 Enzyme: Prepare a working solution of recombinant NDM-1 enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Substrate: Prepare a stock solution of nitrocefin in DMSO. Further dilute to a working concentration in the assay buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO. Ensure it is fully dissolved, using sonication if necessary.

  • Assay Procedure (96-well plate format):

    • Serial Dilution of Inhibitor: Perform a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations.

    • Addition to Assay Plate: Add a small, equal volume (e.g., 1 µL) of each inhibitor dilution (and a DMSO-only control) to the wells of a 96-well plate.

    • Enzyme Addition: Add the NDM-1 enzyme solution to each well. Mix gently by pipetting.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the nitrocefin substrate solution to each well to start the reaction.

    • Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. This reflects the rate of nitrocefin hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Encountered check_stock Is the stock solution (100% DMSO) clear? start->check_stock stock_actions Action: Vortex, Sonicate, Gentle Warming. If unresolved, prepare a new, lower concentration stock. check_stock->stock_actions No check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes stock_actions->check_stock dilution_actions Action: 1. Lower final concentration. 2. Increase co-solvent % (with vehicle control). 3. Use slow, drop-wise addition. 4. Consider pH adjustment if compatible. check_dilution->dilution_actions Yes end Proceed with Assay check_dilution->end No solubility_test Perform a preliminary solubility test to determine max soluble concentration. dilution_actions->solubility_test solubility_test->end G Experimental Workflow: NDM-1 Inhibition Assay prep_stock 1. Prepare Concentrated Inhibitor Stock in 100% DMSO serial_dilute 2. Serially Dilute Inhibitor in 100% DMSO prep_stock->serial_dilute add_inhibitor 3. Add Inhibitor/DMSO Control to Plate serial_dilute->add_inhibitor add_enzyme 4. Add NDM-1 Enzyme Solution add_inhibitor->add_enzyme pre_incubate 5. Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate add_substrate 6. Initiate Reaction with Nitrocefin Substrate pre_incubate->add_substrate measure 7. Measure Kinetic Activity (Absorbance at 486 nm) add_substrate->measure analyze 8. Analyze Data and Determine IC50 measure->analyze

References

Technical Support Center: Optimizing N-DM-1 Inhibitor-7 in Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of NDM-1 Inhibitor-7 in synergy studies with β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of NDM-1, and how does Inhibitor-7 work?

A1: New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers broad-spectrum resistance to β-lactam antibiotics.[1][2][3] Its active site contains two zinc ions that are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, thereby inactivating them.[1][4] this compound is designed to interfere with this process, likely by binding to the active site and preventing the zinc ions from facilitating hydrolysis. This action protects the β-lactam antibiotic, allowing it to exert its antibacterial effect.

Q2: How do I determine the starting concentration range for this compound and the partner antibiotic in a synergy study?

A2: Before conducting a synergy study, you must first determine the Minimum Inhibitory Concentration (MIC) for both this compound and the partner antibiotic individually against the target bacterial strain. The concentration range for the synergy assay, typically a checkerboard assay, should span from well above to well below the individual MIC values for each compound (e.g., from 4x MIC to 1/32x MIC).

Q3: What is the Fractional Inhibitory Concentration (FIC) Index, and how is it interpreted?

A3: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the MICs of the drugs alone and in combination. The formula is: FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The resulting FIC Index value is used to classify the nature of the interaction.

Q4: My FIC index is in the 'additive' range (e.g., 0.6). What does this signify for my NDM-1 inhibitor?

A4: An FIC index between 0.5 and 1.0 is typically interpreted as an additive effect. This means the combined effect of this compound and the antibiotic is equal to the sum of their individual effects. While not as potent as synergy (FIC ≤ 0.5), an additive interaction can still be clinically relevant and indicates a positive interaction that prevents antagonism.

Troubleshooting Guide

This section addresses common problems encountered during synergy experiments with this compound.

Scenario 1: Lack of Synergy Observed (FIC Index > 0.5)
Possible CauseRecommended Solution
Incorrect Concentration Range Ensure the concentration ranges tested for both the inhibitor and the antibiotic bracket their individual MIC values (e.g., from 1/32x to 4x MIC).
Inhibitor Inactivity/Degradation Prepare fresh stock solutions of this compound. Verify its activity against a known NDM-1-producing quality control strain. Ensure proper storage conditions are maintained.
Non-MBL Resistance Mechanisms The bacterial strain may possess additional resistance mechanisms not targeted by Inhibitor-7, such as drug efflux pumps, porin mutations, or alterations in penicillin-binding proteins (PBPs). Consider performing efflux pump inhibitor assays or sequencing genes associated with these mechanisms.
Experimental Error Inaccurate pipetting during serial dilutions can drastically alter final concentrations. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Scenario 2: High Variability Between Replicates
Possible CauseRecommended Solution
Inconsistent Inoculum Ensure the bacterial inoculum is standardized to the correct McFarland standard (typically 0.5) for each experiment to achieve a consistent starting cell density (e.g., 5 x 10^5 CFU/mL).
Edge Effects in Microtiter Plates Evaporation from the outer wells of a 96-well plate can concentrate the media and compounds, affecting bacterial growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile broth or PBS to create a humidity barrier.
Inadequate Mixing Ensure thorough mixing of reagents at each dilution step to guarantee concentration homogeneity.

Visualized Workflows and Mechanisms

NDM-1 Mechanism of Action and Inhibition

Checkerboard_Workflow start Start: Prepare Reagents (Bacteria, Media, Compounds) mic 1. Determine Individual MICs (Inhibitor-7 & Antibiotic) start->mic plate_setup 2. Prepare 96-Well Plate - Add broth to all wells mic->plate_setup dilute_A 3. Create Serial Dilutions - Drug A (Antibiotic) across columns plate_setup->dilute_A dilute_B 4. Create Serial Dilutions - Drug B (Inhibitor-7) down rows dilute_A->dilute_B inoculate 5. Inoculate Plate (Standardized bacterial suspension, ~5x10⁵ CFU/mL) dilute_B->inoculate incubate 6. Incubate Plate (35-37°C for 16-20 hours) inoculate->incubate read_mic 7. Read Results - Identify MICs for each combination (lowest concentration with no visible growth) incubate->read_mic calculate_fic 8. Calculate FIC Index FIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read_mic->calculate_fic interpret 9. Interpret Results calculate_fic->interpret end End: Report Findings interpret->end Troubleshooting_Flow start Synergy Experiment Completed check_fic Is FIC Index ≤ 0.5? start->check_fic synergy Result: Synergy Document and Proceed check_fic->synergy Yes no_synergy Result: No Synergy (Additive or Indifferent) check_fic->no_synergy No check_controls Are Growth/Sterility Controls Valid? no_synergy->check_controls invalid_controls Troubleshoot Assay Setup: - Check media contamination - Verify inoculum density check_controls->invalid_controls No check_mic Do individual MICs match previous results? check_controls->check_mic Yes mic_mismatch Troubleshoot Reagents: - Prepare fresh stocks - Verify compound integrity check_mic->mic_mismatch No consider_mechanisms Consider Biological Factors: - Other resistance mechanisms? (e.g., efflux, porins) - Confirm NDM-1 presence check_mic->consider_mechanisms Yes

References

Technical Support Center: Enhancing the Stability of NDM-1 Inhibitors in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with NDM-1 inhibitors in solution. The guidance provided is based on general principles for small molecule stability and may require optimization for your specific inhibitor.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with NDM-1 inhibitors.

Observed Problem Potential Cause Recommended Solution
Loss of Inhibitory Activity Over Time in Aqueous Buffers Hydrolysis: Many small molecule inhibitors can be susceptible to hydrolysis, especially at non-neutral pH.- pH Optimization: Determine the optimal pH for inhibitor stability by conducting a pH-stability profile. Start with a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and monitor inhibitor concentration and activity over time. - Aqueous/Organic Co-solvent Systems: For stock solutions, consider using a co-solvent system such as DMSO, ethanol, or acetonitrile to reduce water activity. Ensure the final concentration of the organic solvent in your assay is compatible with the experimental system.
Precipitation of the Inhibitor from Solution Low Solubility: The inhibitor may have poor aqueous solubility, leading to precipitation, especially at higher concentrations or upon changes in temperature or pH.- Solubility Assessment: Determine the inhibitor's solubility in various buffers and co-solvents. - Use of Excipients: Investigate the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations. - Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential degradation from excessive heat.
Inconsistent Results Between Experiments Oxidation: If the inhibitor contains moieties susceptible to oxidation (e.g., thiols, phenols), exposure to air can lead to degradation.- Use of Antioxidants: Add antioxidants such as ascorbic acid or DTT to the buffer, ensuring they do not interfere with the assay. - Degas Buffers: Degas buffers by sparging with an inert gas (e.g., nitrogen or argon) before use. - Work in a Controlled Atmosphere: For highly sensitive compounds, consider preparing solutions and running experiments in a glove box under an inert atmosphere.
Color Change of the Solution Degradation Product Formation: A visible color change often indicates the formation of degradation products.- LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify potential degradation products. - Photostability Testing: Expose the inhibitor solution to a controlled light source to assess for photodegradation. If the inhibitor is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of NDM-1 inhibitors?

A1: For maximal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. When preparing working solutions, dilute the stock solution into your aqueous buffer immediately before use.

Q2: How can I assess the stability of my NDM-1 inhibitor in a specific buffer?

A2: A time-course stability study is the most effective method. Prepare the inhibitor in the buffer of interest at the desired concentration. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the inhibitor using a suitable analytical method like HPLC-UV or LC-MS. Concurrently, you can also measure the inhibitory activity of the solution to assess functional stability.

Q3: My NDM-1 inhibitor appears to be degrading rapidly in my cell-based assay medium. What can I do?

A3: Cell culture media are complex environments and can contribute to inhibitor degradation.

  • Component Analysis: Identify potentially reactive components in your medium (e.g., components that alter pH, reactive oxygen species).

  • Serum-Free Conditions: If possible, initially test the inhibitor in serum-free medium, as serum proteins can sometimes bind to or degrade small molecules.

  • Fresh Preparations: Prepare fresh dilutions of the inhibitor in the medium immediately before each experiment.

  • Time-of-Addition Experiments: Vary the time at which the inhibitor is added to the cells to minimize its incubation time in the medium before interacting with its target.

Q4: Can I use EDTA to improve the stability of my zinc-chelating NDM-1 inhibitor?

A4: This is not recommended. Since many NDM-1 inhibitors function by chelating the zinc ions in the enzyme's active site, adding a strong chelator like EDTA to the solution will likely compete with your inhibitor for zinc ions, potentially interfering with its mechanism of action and leading to inaccurate experimental results.

Experimental Protocols

Protocol 1: pH-Stability Profile of an NDM-1 Inhibitor

Objective: To determine the optimal pH for the stability of an NDM-1 inhibitor in an aqueous solution.

Materials:

  • NDM-1 inhibitor

  • A series of buffers with different pH values (e.g., 50 mM citrate for pH 5.0, 50 mM MES for pH 6.0, 50 mM HEPES for pH 7.0 and 7.4, 50 mM Tris for pH 8.0)

  • HPLC or LC-MS system

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

Methodology:

  • Prepare a concentrated stock solution of the NDM-1 inhibitor in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration relevant to your experiments.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze the inhibitor concentration by HPLC or LC-MS. This will be your baseline concentration.

  • Incubate the remaining solutions at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze the inhibitor concentration.

  • Plot the percentage of the inhibitor remaining versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result stock Prepare Concentrated Inhibitor Stock (e.g., in DMSO) dilute Dilute Stock into Each Buffer stock->dilute buffers Prepare Buffers at Various pH Values buffers->dilute incubate Incubate at Constant Temperature dilute->incubate t0 Analyze Concentration at t=0 dilute->t0 Immediate Analysis timepoints Analyze Concentration at Time Points (t=x) incubate->timepoints Periodic Sampling plot Plot % Inhibitor Remaining vs. Time t0->plot timepoints->plot result Determine Optimal pH for Stability plot->result

Caption: Workflow for determining the pH-stability profile of an NDM-1 inhibitor.

degradation_pathway cluster_degradation Degradation Pathways inhibitor Active NDM-1 Inhibitor hydrolysis Hydrolysis inhibitor->hydrolysis High/Low pH, Aqueous Environment oxidation Oxidation inhibitor->oxidation Presence of O2 photodegradation Photodegradation inhibitor->photodegradation Exposure to Light inactive Inactive Products hydrolysis->inactive oxidation->inactive photodegradation->inactive

Caption: Common degradation pathways for small molecule inhibitors in solution.

Technical Support Center: Enhancing the Bioavailability of NDM-1 Inhibitor-7 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NDM-1 Inhibitor-7 in in vivo studies. The information is designed to help overcome common challenges related to the inhibitor's bioavailability and efficacy in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is designed to counteract antibiotic resistance mediated by the New Delhi metallo-beta-lactamase-1 (NDM-1). The NDM-1 enzyme requires zinc ions to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] this compound likely functions by either chelating the essential zinc ions in the active site of the enzyme or by binding to key amino acid residues, thereby preventing the breakdown of the co-administered antibiotic.[4][5] This restores the efficacy of the β-lactam antibiotic against NDM-1 producing bacteria.

Q2: Why am I observing low plasma concentrations of this compound in my animal model?

A2: Low plasma concentrations of this compound are often attributed to poor bioavailability. This can stem from several factors, including low aqueous solubility, poor membrane permeability across the gastrointestinal tract, and rapid first-pass metabolism in the liver. Identifying the specific cause is crucial for selecting the appropriate strategy to enhance its systemic exposure.

Q3: Can this compound be co-administered with any β-lactam antibiotic?

A3: In theory, this compound is designed to protect a wide range of β-lactam antibiotics from degradation by NDM-1. However, its efficacy in combination with a specific antibiotic should be empirically determined. Studies have shown that combining NDM-1 inhibitors with carbapenems like meropenem can restore their activity against resistant strains. It is recommended to perform in vitro synergy testing before proceeding to in vivo studies.

Q4: What are the first steps I should take to troubleshoot a lack of in vivo efficacy?

A4: A lack of in vivo efficacy, despite promising in vitro results, often points towards a pharmacokinetic issue. The first step is to conduct a preliminary pharmacokinetic study to determine the plasma concentration profile of this compound after administration. If the concentration is below the required therapeutic window, efforts should be focused on enhancing its bioavailability.

Troubleshooting Guide for In Vivo Studies

This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable solutions.

Problem Potential Causes Suggested Solutions & Methodologies
Low Plasma Concentration of this compound 1. Poor Aqueous Solubility: The inhibitor precipitates in the gastrointestinal tract before it can be absorbed. 2. Low Permeability: The inhibitor cannot efficiently cross the intestinal epithelium. 3. High First-Pass Metabolism: The inhibitor is extensively metabolized by the liver before reaching systemic circulation.1. Formulation Strategies:     a. Lipid-Based Formulations (e.g., SEDDS): Dissolve the inhibitor in a mixture of oils, surfactants, and co-solvents to improve solubilization and absorption.     b. Amorphous Solid Dispersions: Disperse the inhibitor in a polymer matrix to prevent crystallization and enhance dissolution.     c. Particle Size Reduction (Nanoparticles): Increase the surface area to volume ratio to improve dissolution rate. 2. Chemical Modification:     a. Prodrug Approach: Synthesize a more soluble or permeable version of the inhibitor that converts to the active form in vivo. 3. Co-administration with Permeation Enhancers: Use excipients that transiently increase intestinal membrane permeability.
Lack of Efficacy in Animal Models 1. Sub-therapeutic Plasma Concentrations: As detailed above. 2. Inadequate Dosing Regimen: The frequency and dose of the inhibitor may not be sufficient to maintain a therapeutic concentration. 3. Poor Co-localization with Antibiotic: The inhibitor and the antibiotic may not reach the site of infection at the same time or in the correct ratio.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct dose-ranging studies to establish the relationship between the inhibitor's plasma concentration and its therapeutic effect. Use this data to optimize the dosing regimen. 2. Formulation for Co-delivery: Consider formulating this compound and the partner antibiotic together in a single delivery system to ensure their simultaneous release and absorption.
High Variability in Experimental Results 1. Inconsistent Formulation: The physical properties of the administered formulation may vary between batches, leading to differences in absorption. 2. Biological Variability in Animals: Differences in gastric pH, intestinal motility, and metabolic enzyme expression among animals can affect drug absorption.1. Strict Quality Control of Formulations: Implement rigorous procedures to ensure the consistency of the inhibitor's formulation, including particle size analysis and dissolution testing. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability and improve the statistical power of the study. 3. Use of Inbred Strains: Employ inbred animal strains to reduce genetic variability in drug metabolism and disposition.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the solubility of this compound in aqueous media.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of PBS (pH 7.4).

    • Incubate the suspension at 37°C with constant shaking for 24 hours to ensure equilibrium.

    • Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method.

Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
  • Objective: To assess the intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical (AP) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: Basic Pharmacokinetic (PK) Study in Mice
  • Objective: To determine the plasma concentration-time profile of this compound after oral administration.

  • Materials: this compound formulation, appropriate mouse strain, oral gavage needles, blood collection tubes (with anticoagulant), centrifuge, LC-MS/MS system.

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer a single dose of the this compound formulation via oral gavage.

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a designated number of mice per time point (serial sampling or terminal bleeding).

    • Process the blood samples to separate the plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC).

Visualizations

NDM1_Inhibition_Pathway cluster_antibiotic Antibiotic Action cluster_resistance NDM-1 Mediated Resistance cluster_inhibition Inhibitor Action Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits NDM1_Enzyme NDM-1 Enzyme (with Zn2+) Beta_Lactam_Antibiotic->NDM1_Enzyme Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Hydrolyzed_Antibiotic Inactive Antibiotic NDM1_Enzyme->Hydrolyzed_Antibiotic Hydrolyzes NDM1_Inhibitor_7 NDM-1 Inhibitor-7 NDM1_Inhibitor_7->NDM1_Enzyme Inhibits

Caption: Mechanism of NDM-1 resistance and action of this compound.

Bioavailability_Troubleshooting_Workflow Start Lack of In Vivo Efficacy PK_Study Conduct Pilot PK Study Start->PK_Study Check_Exposure Is Plasma Exposure (AUC) Sufficient? PK_Study->Check_Exposure Solubility_Permeability Assess Solubility & Permeability Check_Exposure->Solubility_Permeability No Optimize_Dose Optimize Dosing Regimen Check_Exposure->Optimize_Dose Yes Low_Solubility Low Solubility? Solubility_Permeability->Low_Solubility Low_Permeability Low Permeability? Low_Solubility->Low_Permeability No Formulation_Strategy Implement Formulation Strategy (e.g., SEDDS, Nanoparticles) Low_Solubility->Formulation_Strategy Yes Low_Permeability->Formulation_Strategy No Prodrug_Strategy Consider Prodrug Approach Low_Permeability->Prodrug_Strategy Yes End Re-evaluate In Vivo Efficacy Formulation_Strategy->End Prodrug_Strategy->End Optimize_Dose->End

Caption: Workflow for troubleshooting poor in vivo bioavailability.

Formulation_Decision_Tree Start Poor Bioavailability Identified Primary_Cause What is the primary barrier? (Based on Solubility/Permeability Data) Start->Primary_Cause Dissolution_Limited Dissolution Rate Limited (Low Solubility) Primary_Cause->Dissolution_Limited Solubility Permeability_Limited Permeability Limited Primary_Cause->Permeability_Limited Permeability Metabolism_Limited High First-Pass Metabolism Primary_Cause->Metabolism_Limited Metabolism Solution1 Particle Size Reduction (Micronization, Nanonization) Dissolution_Limited->Solution1 Solution2 Amorphous Solid Dispersion Dissolution_Limited->Solution2 Solution3 Lipid-Based Formulations (SEDDS, SMEDDS) Permeability_Limited->Solution3 Solution4 Prodrug Synthesis Permeability_Limited->Solution4 Metabolism_Limited->Solution4 Solution5 Co-administration with Metabolism Inhibitors Metabolism_Limited->Solution5

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

optimizing buffer conditions for NDM-1 inhibitor-7 enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing buffer conditions for New Delhi Metallo-β-lactamase-1 (NDM-1) enzymatic assays, particularly in the context of inhibitor screening.

Frequently Asked Questions (FAQs)

Q1: What is a standard buffer composition for an NDM-1 enzymatic assay?

A typical starting buffer for NDM-1 kinetic assays is 50 mM HEPES at pH 7.0-7.5.[1] It is crucial to supplement the buffer with zinc ions, as NDM-1 is a metallo-enzyme requiring zinc for catalytic activity.[2][3] A common concentration for zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) is between 20 µM and 50 µM.[1][4]

Q2: Why is supplemental zinc necessary in the assay buffer?

NDM-1 is a class B metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site to hydrolyze β-lactam antibiotics. During purification or storage, the enzyme can lose these essential metal ions, leading to reduced or no activity. Adding a controlled amount of Zn²⁺ to the assay buffer ensures the enzyme is in its active, zinc-bound state. However, excess zinc can sometimes be inhibitory depending on the substrate, so optimization is key.

Q3: What is the optimal pH and temperature for NDM-1 activity?

NDM-1 exhibits its highest activity in a pH range of 6.5 to 8.0, with maximal activity often observed around pH 7.0. The enzyme is remarkably stable and can retain significant activity even at alkaline pH levels up to 11. For temperature, NDM-1 shows high activity at temperatures between 10°C and 25°C, with some studies noting maximum activity at 15°C. Standard kinetic assays are often performed at 25°C or 30°C.

Q4: What are common substrates used for NDM-1 assays, and why?

Chromogenic cephalosporins are frequently used because their hydrolysis by NDM-1 results in a measurable color change.

  • Nitrocefin: A widely used substrate that changes from yellow to red upon hydrolysis of its β-lactam ring, which can be monitored spectrophotometrically around 490 nm.

  • CENTA: Another chromogenic substrate that can be monitored at 405 nm.

  • Imipenem: A carbapenem antibiotic that is a clinically relevant substrate. Its hydrolysis can be followed by monitoring the decrease in absorbance at ~300 nm. Fluorogenic substrates are also available and may offer improved sensitivity over chromogenic options.

Q5: How can I tell if my inhibitor is a zinc chelator?

Inhibitors that function by removing the catalytic zinc ions from NDM-1 are known as chelators (e.g., EDTA). To test this, you can perform a zinc supplementation assay. First, determine the IC₅₀ of your inhibitor. Then, repeat the assay in the presence of a higher concentration of supplemental Zn²⁺ (e.g., 20 µM). If the inhibitor's potency is significantly reduced (i.e., the IC₅₀ value increases), it likely acts by chelating zinc. This mechanism is generally not desired for clinical candidates due to a lack of specificity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Inactive Enzyme: The enzyme may have lost its essential zinc ions or denatured due to improper storage or handling.1a. Ensure the assay buffer is supplemented with 20-50 µM ZnCl₂ or ZnSO₄. 1b. Perform a control reaction with a known potent substrate like nitrocefin to confirm enzyme viability. 1c. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles.
2. Suboptimal pH: The buffer pH is outside the optimal range for NDM-1 (pH 6.5-8.0).2a. Prepare fresh buffer and verify its pH with a calibrated meter. 2b. Test a range of pH values to find the optimum for your specific assay conditions.
3. Substrate Degradation: The substrate (e.g., nitrocefin) may have degraded due to light exposure or instability in the buffer.3a. Prepare substrate stock solutions fresh in DMSO and store them protected from light. 3b. Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation.
High Background Signal 1. Spontaneous Substrate Hydrolysis: The substrate is unstable under the current buffer conditions (pH, temperature).1a. Measure the rate of substrate hydrolysis in the assay buffer without any enzyme. If high, consider adjusting the buffer pH or finding a more stable substrate.
2. Contaminated Reagents: Buffer components or the enzyme stock may be contaminated with other enzymes or interfering substances.2a. Use high-purity reagents (e.g., analytical grade) and sterile, nuclease-free water to prepare all solutions. 2b. If using a complex sample, further purification of the enzyme may be necessary.
Poor Assay Reproducibility 1. Inconsistent Reagent Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large differences in results.1a. Use calibrated pipettes and ensure proper mixing of all components. 1b. Prepare a master mix of buffer and substrate to add to the wells before initiating the reaction with the enzyme.
2. Inhibitor Precipitation: The test compound ("inhibitor-7") is not fully soluble at the tested concentrations in the aqueous assay buffer.2a. Visually inspect the wells for any precipitate. 2b. Decrease the final concentration of the inhibitor. 2c. Increase the percentage of DMSO in the final reaction volume (typically kept ≤1-2% to avoid affecting enzyme activity). 2d. Consider adding a non-ionic detergent like 0.01% Tween-20 or Triton X-100 to the buffer to improve solubility.
Inhibitor Shows No Effect 1. Incorrect Inhibitor Concentration: The concentration range tested is too low to observe an effect.1a. Test the inhibitor across a wider and higher concentration range (e.g., from nanomolar to 100 µM).
2. Unsuitable Inhibition Mechanism: The inhibitor may require a pre-incubation period with the enzyme to be effective, or it may be a slow-binding inhibitor.2a. Perform the assay with a pre-incubation step where the enzyme and inhibitor are mixed for 10-30 minutes before adding the substrate.
3. Inhibitor Binds to Impurities: If the enzyme preparation is not pure, the inhibitor may bind to other proteins in the sample.3a. Verify the purity of the recombinant NDM-1 protein using SDS-PAGE.

Data and Buffer Condition Tables

Table 1: Recommended Buffer Components for NDM-1 Assays

ComponentBuffer SystempH RangeZinc Salt (Zn²⁺)Additives (Optional)
Concentration 20-50 mM6.5 - 8.010-100 µM0.01 mg/mL BSA
Examples HEPESOptimal: ~7.0-7.5ZnSO₄ or ZnCl₂Bovine Serum Albumin (BSA) can be added to improve enzyme stability.
Bis-Tris
Tris-HCl

Table 2: Influence of pH and Zinc on NDM-1 Activity

ParameterConditionEffect on NDM-1 ActivityReference
pH pH 5.5 to 11.0Highest activity observed between pH 6.5 and 8.0. Retains >50% activity at pH 11.
Zinc (ZnSO₄) 0.2 µM to 200 µMActivity is highly dependent on zinc concentration, especially for cephalosporin substrates. Optimal activity for some substrates is reached at 100 µM ZnSO₄.
Zinc (ZnCl₂) 0 µM to 100 µMAddition of 20 µM ZnCl₂ increased the specific activity of NDM-1 against imipenem.

Experimental Protocols

Protocol: NDM-1 Inhibition Assay using Nitrocefin

This protocol outlines a standard procedure for determining the IC₅₀ value of a potential inhibitor against NDM-1.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄.
  • NDM-1 Enzyme Stock: Prepare a concentrated stock of purified NDM-1 in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). Dilute the enzyme in Assay Buffer to a final working concentration (e.g., 5-10 nM) just before use.
  • Nitrocefin Substrate: Prepare a 10 mM stock solution in DMSO. Dilute in Assay Buffer to a working concentration. The final concentration in the assay should be close to its Kₘ value (e.g., 60 µM).
  • Inhibitor Stock: Prepare a 10-50 mM stock solution of "inhibitor-7" in 100% DMSO. Create a serial dilution series of the inhibitor.

2. Assay Procedure (96-well plate format): a. To each well, add the components in the following order:

  • Assay Buffer
  • Inhibitor solution at various concentrations (e.g., 10 µL of a 10x stock). For the no-inhibitor control, add DMSO.
  • NDM-1 enzyme solution (e.g., 5 nM final concentration). b. Pre-incubation: Gently mix the plate and incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme. c. Initiate Reaction: Add the nitrocefin substrate to all wells to start the reaction (e.g., 60 µM final concentration). d. Monitor Reaction: Immediately place the microplate in a spectrophotometer pre-set to 30°C. Measure the increase in absorbance at 490 nm every 60 seconds for 10-15 minutes.

3. Controls:

  • Positive Control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).
  • Negative Control (0% activity): Substrate + DMSO (no enzyme).
  • Inhibitor Control: A known NDM-1 inhibitor like D-captopril or EDTA can be used as a reference.

4. Data Analysis: a. Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Subtract the rate of the negative control (background) from all other rates. c. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. d. Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stocks plate_setup Add Buffer, Inhibitor, and Enzyme to Plate prep_reagents->plate_setup pre_incubate Pre-incubate Enzyme and Inhibitor (10 min) plate_setup->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Absorbance Kinetically (e.g., 490 nm) add_substrate->read_plate calc_rates Calculate Initial Reaction Velocities read_plate->calc_rates calc_inhibition Determine Percent Inhibition calc_rates->calc_inhibition plot_ic50 Plot Dose-Response Curve to find IC50 calc_inhibition->plot_ic50 G start Problem: Low or No Enzyme Activity q_zinc Is supplemental Zn²⁺ (20-50 µM) in the buffer? start->q_zinc q_ph Is buffer pH verified and within 6.5-8.0? q_zinc->q_ph Yes s_zinc Solution: Add ZnSO₄ or ZnCl₂ to the assay buffer. q_zinc->s_zinc No q_enzyme Is the enzyme aliquot fresh / handled properly? q_ph->q_enzyme Yes s_ph Solution: Verify pH with a calibrated meter and adjust if needed. q_ph->s_ph No q_substrate Is the substrate stock fresh and protected from light? q_enzyme->q_substrate Yes s_enzyme Solution: Use a new enzyme aliquot; avoid freeze-thaw cycles. q_enzyme->s_enzyme No s_substrate Solution: Prepare fresh substrate from powder. q_substrate->s_substrate No end Activity Restored s_zinc->end s_ph->end s_enzyme->end s_substrate->end

References

troubleshooting conflicting data from NDM-1 inhibitor-7 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with NDM-1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and interpret conflicting data.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values for the Same Inhibitor.

Possible Causes:

  • Inconsistent Enzyme Activity: The catalytic activity of NDM-1 is highly dependent on experimental conditions.

  • Presence of NDM-1 Variants: Your bacterial strain may express a variant of NDM-1 with different kinetic properties.[1][2]

  • Reagent Instability: The inhibitor or the substrate may be degrading over time.

  • Variable Zinc Concentration: NDM-1 is a metallo-β-lactamase and requires zinc for its activity.[3][4]

Troubleshooting Steps:

  • Standardize Enzyme Preparation: Ensure a consistent source and preparation method for your recombinant NDM-1 enzyme.

  • Sequence the blaNDM Gene: Verify the exact variant of NDM-1 you are working with. Over 40 variants have been identified, and they can exhibit different affinities for inhibitors.[2]

  • Control for Zinc Concentration: Supplement your assay buffer with a consistent concentration of ZnSO4 (e.g., 10 µM to 100 µM) to ensure the enzyme is fully active.

  • Monitor Substrate and Inhibitor Stability: Prepare fresh solutions of your inhibitor and substrate (e.g., nitrocefin) for each experiment. Protect them from light and extreme temperatures.

  • Optimize pH: NDM-1 activity is pH-dependent. Ensure your buffer system maintains a stable pH throughout the experiment.

Problem 2: Discrepancy Between in vitro Enzyme Inhibition and Whole-Cell Activity (MIC).

Possible Causes:

  • Poor Cell Penetration: The inhibitor may not be able to cross the outer membrane of the Gram-negative bacteria.

  • Efflux Pump Activity: The inhibitor may be actively transported out of the bacterial cell.

  • Inhibitor Instability in Culture Media: The compound may be unstable or bind to components in the growth medium.

  • High Bacterial Inoculum: A high bacterial load can overwhelm the inhibitor.

Troubleshooting Steps:

  • Perform Outer Membrane Permeability Assays: Use agents like polymyxin B nonapeptide (PMBN) to permeabilize the outer membrane and re-test your inhibitor's activity.

  • Use Efflux Pump Inhibitors: Test your inhibitor in combination with known efflux pump inhibitors like CCCP or PAβN.

  • Evaluate Inhibitor Stability: Incubate your inhibitor in the assay medium for the duration of the experiment and then test its remaining activity.

  • Standardize Inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum for MIC testing (e.g., 0.5 McFarland standard).

Frequently Asked Questions (FAQs)

Q1: Why do my enzyme kinetic parameters for NDM-1 differ from published values?

A1: Variations in kinetic parameters (Km and kcat) can arise from several factors. Different NDM-1 variants exhibit distinct hydrolytic profiles. Assay conditions such as pH, temperature, and buffer composition can significantly influence enzyme activity. The choice of substrate (e.g., nitrocefin, ampicillin, imipenem) will also yield different kinetic values.

Q2: I am observing synergistic activity between my inhibitor and a β-lactam antibiotic in a checkerboard assay, but the effect is not seen in time-kill assays. Why?

A2: This discrepancy can occur due to differences in the nature of the assays. A checkerboard assay measures the inhibition of growth over a fixed period (e.g., 24 hours), indicating a static or inhibitory effect. A time-kill assay, however, measures the rate of bacterial killing over time, assessing bactericidal activity. Your inhibitor may potentiate the antibiotic to a level that inhibits growth but does not result in rapid cell death.

Q3: Can the presence of other β-lactamases in my test strain interfere with the results?

A3: Yes. Clinical isolates often carry multiple resistance genes. The presence of other β-lactamases, such as serine-β-lactamases (e.g., CTX-M, KPC), can contribute to the overall resistance profile and may not be inhibited by your NDM-1 specific inhibitor. It is crucial to use well-characterized strains or engineered strains expressing only NDM-1 for initial screening.

Q4: My inhibitor shows good activity in vitro but fails in in vivo animal models. What could be the reason?

A4: The transition from in vitro to in vivo is a significant challenge. Poor pharmacokinetic properties (e.g., rapid metabolism, poor absorption, high protein binding) are common reasons for failure. Toxicity of the compound can also limit the achievable therapeutic dose. It is essential to conduct pharmacokinetic and toxicity studies before or in parallel with efficacy studies.

Data Presentation

Table 1: Example Kinetic Parameters of NDM-1 for Various β-Lactam Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Nitrocefin29.0 - 88.9--
Ampicillin-23 - 110-
Cefotaxime---
Imipenem---
Meropenem---

Note: Specific values can vary significantly based on the NDM-1 variant and experimental conditions.

Table 2: Troubleshooting Summary for Conflicting Data

IssuePotential CauseRecommended Action
Inconsistent IC50NDM-1 variant, Zn2+ concentration, reagent stabilitySequence blaNDM, standardize buffer with ZnSO4, use fresh reagents
Poor in vitro vs. whole-cell correlationCell permeability, efflux pumpsUse permeabilizing agents, test with efflux pump inhibitors
Synergy in checkerboard, not in time-killBacteriostatic vs. bactericidal effectEvaluate inhibitor's effect on the rate of killing
In vivo failurePoor pharmacokinetics, toxicityConduct PK/PD and toxicology studies

Experimental Protocols

Protocol 1: NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)
  • Reagents:

    • Recombinant NDM-1 enzyme

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4.

    • Nitrocefin (chromogenic substrate) stock solution in DMSO.

    • Test inhibitor stock solution in DMSO.

  • Procedure:

    • In a 96-well microtiter plate, add 5 nM of recombinant NDM-1 enzyme to the assay buffer.

    • Add varying concentrations of the test inhibitor (e.g., 0.02–5.12 ng/µl) or DMSO as a negative control.

    • Incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Checkerboard Synergy Assay
  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic and NDM-1 inhibitor.

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 105 CFU/mL in each well.

    • In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (horizontally) and the NDM-1 inhibitor (vertically).

    • Inoculate the plate with the bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Visualizations

experimental_workflow Experimental Workflow for NDM-1 Inhibitor Screening cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Evaluation recombinant_protein Recombinant NDM-1 Protein Purification enzyme_kinetics Enzyme Inhibition Assay (IC50 Determination) recombinant_protein->enzyme_kinetics mic_determination MIC Determination (Inhibitor Alone) enzyme_kinetics->mic_determination Lead Compound checkerboard Checkerboard Assay (Synergy with β-lactam) mic_determination->checkerboard time_kill Time-Kill Kinetics checkerboard->time_kill pk_pd Pharmacokinetics/ Pharmacodynamics time_kill->pk_pd Promising Candidate animal_model Animal Efficacy Model (e.g., Peritonitis) pk_pd->animal_model

Caption: Workflow for NDM-1 inhibitor screening.

troubleshooting_logic Troubleshooting Logic for Conflicting Data start Conflicting Data Observed q1 Is the issue in IC50 reproducibility? start->q1 a1_yes Check Enzyme Variant, Zn2+ Concentration, Reagent Stability q1->a1_yes Yes q2 Is there poor in vitro vs. whole-cell correlation? q1->q2 No end Resolution Path Identified a1_yes->end a2_yes Investigate Cell Permeability and Efflux Pumps q2->a2_yes Yes q3 Is there a lack of in vivo efficacy? q2->q3 No a2_yes->end a3_yes Evaluate Pharmacokinetics and Toxicity q3->a3_yes Yes q3->end No a3_yes->end

Caption: Logic diagram for troubleshooting conflicting data.

ndm1_mechanism NDM-1 Mechanism and Inhibition cluster_enzyme NDM-1 Active Site cluster_reaction Hydrolysis Reaction zn1 Zn1++ water H2O zn1->water activates zn2 Zn2++ beta_lactam β-Lactam Antibiotic water->beta_lactam Nucleophilic Attack hydrolyzed_bl Inactive Antibiotic beta_lactam->hydrolyzed_bl Hydrolysis inhibitor NDM-1 Inhibitor (e.g., Chelator) inhibitor->zn1 chelates inhibitor->zn2 chelates

Caption: NDM-1 mechanism of action and inhibition.

References

Validation & Comparative

Comparative Analysis of NDM-1 Inhibitor-7's Efficacy Against New Delhi Metallo-β-lactamase-1 and its Variants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory prowess of NDM-1 Inhibitor-7, benchmarked against other inhibitors and evaluated across prevalent NDM-1 variants.

The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like the New Delhi Metallo-β-lactamase-1 (NDM-1), necessitates the urgent development of effective inhibitors. NDM-1 and its variants confer resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] This guide provides a detailed comparative analysis of a potent thiol-based inhibitor, herein referred to as this compound (structurally analogous to D-captopril), and its inhibitory effects on NDM-1 and its clinically relevant variants. We present key experimental data, detailed protocols, and mechanistic insights to aid in the evaluation and advancement of NDM-1 inhibitor research.

Quantitative Inhibitory Performance

The inhibitory efficacy of this compound and other selected compounds against NDM-1 and its variants was determined through half-maximal inhibitory concentration (IC50) and kinetic studies. The data, summarized in the table below, highlights the comparative potency of these inhibitors.

InhibitorTarget EnzymeIC50 (µM)Inhibition TypeReference Compound(s)
This compound (D-captopril) NDM-17.9CompetitiveL-captopril (IC50: 202.0 µM)[3]
ThiorphanNDM-11.8--
DimercaprolNDM-11.3--
PenicillamineNDM-1---
Thiomandelic acidNDM-1-Restores meropenem sensitivity-
EDTANDM-10.4Metal ChelatorCa-EDTA
Aspergillomarasmine A (AMA)NDM-14.0--
VNI-41NDM-129.6-VNI-24, VNI-34

Note: A lower IC50 value indicates greater inhibitory potency. Data is compiled from multiple sources for comparative purposes.[3][4]

NDM-1 variants, such as NDM-4, NDM-5, NDM-6, and NDM-7, have emerged with altered substrate specificities and resistance profiles. Studies have shown that substitutions at various amino acid positions can affect the catalytic activity of the enzyme. For instance, variants with the V88L substitution, like NDM-5, often exhibit higher carbapenemase activity compared to NDM-1. The efficacy of inhibitors like this compound may vary against these variants, underscoring the importance of broad-spectrum inhibitory activity. Recent research has focused on testing inhibitors against a panel of natural NDM variants to ensure their clinical relevance.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key validation experiments are provided below.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value, representing the concentration of an inhibitor required to reduce the enzymatic activity by 50%, is a critical parameter for assessing inhibitor potency.

Protocol:

  • Enzyme Preparation: Recombinant NDM-1 or its variants are purified to homogeneity. The enzyme concentration is determined using a standard protein quantification assay (e.g., Bradford assay).

  • Assay Buffer: A suitable buffer, typically 20 mM HEPES or Tris-HCl at pH 7.0-7.5, containing a defined concentration of ZnCl2 (e.g., 50 µM) is used.

  • Substrate: A chromogenic β-lactam substrate, such as nitrocefin or CENTA, is used. The hydrolysis of the substrate by NDM-1 results in a color change that can be monitored spectrophotometrically.

  • Inhibitor Preparation: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the NDM-1 enzyme, and varying concentrations of the inhibitor.

    • Incubate the mixture for a pre-determined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Antimicrobial Susceptibility Testing (AST)

AST is performed to evaluate the ability of an inhibitor to restore the susceptibility of NDM-1-producing bacteria to β-lactam antibiotics.

Protocol:

  • Bacterial Strains: Use clinically relevant bacterial strains expressing NDM-1 or its variants (e.g., E. coli, K. pneumoniae).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The MIC of a β-lactam antibiotic (e.g., meropenem, imipenem) is determined in the presence and absence of a fixed, sub-inhibitory concentration of the NDM-1 inhibitor.

    • The broth microdilution method is commonly used. Serial dilutions of the antibiotic are prepared in a 96-well microplate.

    • The NDM-1 inhibitor is added to a set of wells at a fixed concentration.

    • The standardized bacterial inoculum is added to all wells.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., four-fold or greater) in the MIC of the antibiotic in the presence of the inhibitor indicates successful restoration of susceptibility.

Visualizing the Experimental Workflow and Mechanism

To provide a clear visual representation of the experimental process and the underlying biological mechanism, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Outcome Inhibitor This compound (Stock Solution) IC50 IC50 Determination Inhibitor->IC50 Kinetics Enzyme Kinetics Inhibitor->Kinetics AST Antimicrobial Susceptibility Testing Inhibitor->AST NDM1 Purified NDM-1 Enzyme NDM1->IC50 NDM1->Kinetics Bacteria NDM-1 Producing Bacteria Bacteria->AST Potency Inhibitor Potency (IC50 Value) IC50->Potency Mechanism Inhibition Mechanism (Ki, Competitive etc.) Kinetics->Mechanism Efficacy Restoration of Antibiotic Efficacy (MIC) AST->Efficacy

Caption: Experimental workflow for validating this compound.

NDM1_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space NDM1 NDM-1 Enzyme Hydrolyzed_Ab Inactive Antibiotic NDM1->Hydrolyzed_Ab Antibiotic β-Lactam Antibiotic Antibiotic->NDM1 Hydrolysis PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Binding Inhibitor This compound Inhibitor->NDM1 Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalysis Bacteria Bacteria

References

A Head-to-Head Comparison of NDM-1 Inhibitor-7 and Adapalene in Combating Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to the efficacy of carbapenem antibiotics, often considered the last line of defense against multidrug-resistant bacterial infections. Researchers are actively investigating novel inhibitors to restore the potency of these critical drugs. This guide provides a detailed, data-driven comparison of two such inhibitors: NDM-1 inhibitor-7, a novel methyldithiocarbazate derivative, and adapalene, an FDA-approved dermatological agent identified as an NDM-1 inhibitor through a drug repurposing strategy.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitory efficacy, mechanism of action, and supporting experimental data for both compounds.

Quantitative Performance Analysis

The in vitro inhibitory activities of this compound and adapalene against the NDM-1 enzyme have been quantified by determining their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.

CompoundChemical ClassIC50 (NDM-1)Source
This compound (Compound A8)Methyldithiocarbazate derivative10.284 µM[1]
AdapaleneNaphthoic acid derivative~21.57 µM (8.9 µg/mL)[2]

Note: The IC50 for adapalene was converted from µg/mL to µM for direct comparison, using a molecular weight of 412.5 g/mol .

Based on the available data, this compound demonstrates approximately twofold greater potency in inhibiting the NDM-1 enzyme in a cell-free assay compared to adapalene.

Mechanism of Action and Synergistic Effects

This compound (Compound A8) functions by effectively restoring the antibacterial activity of meropenem against NDM-1-producing Escherichia coli.[1] Its mechanism involves penetrating the bacterial cell wall, leading to oxidative stress and impairing cell membrane integrity, which enhances the synergistic effect when combined with a carbapenem antibiotic.[1]

Adapalene was identified as a potential NDM-1 inhibitor through in silico screening of an FDA-approved drug library.[2] Molecular docking and dynamics simulations suggest that adapalene interacts with key amino acid residues within the active site of the NDM-1 enzyme, including Asp124, His122, His189, His250, and Cys208. In vitro studies have confirmed that adapalene exhibits a synergistic effect with meropenem against NDM-1 positive clinical isolates.

Experimental Methodologies

NDM-1 Inhibition Assay (IC50 Determination)

A detailed protocol for determining the IC50 values of NDM-1 inhibitors is outlined below, based on methodologies reported for both compounds.

Principle: The enzymatic activity of NDM-1 is measured by its ability to hydrolyze a chromogenic substrate, such as nitrocefin or meropenem. The presence of an inhibitor will reduce the rate of hydrolysis. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Protocol for Adapalene (Nitrocefin-based assay):

  • Recombinant NDM-1 enzyme (10 nM) is pre-incubated in a 96-well microtiter plate with varying concentrations of adapalene in 50 mM HEPES buffer containing 100 µM ZnSO4.

  • The chromogenic cephalosporin substrate, nitrocefin, is added to the wells.

  • The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 492 nm.

  • The residual enzyme activity is calculated, and the IC50 value is determined using graphing software.

Protocol for this compound (Meropenem-based assay): While the specific publication for this compound does not provide a detailed protocol, a general method for meropenem hydrolysis assay is as follows:

  • Purified NDM-1 enzyme is incubated with various concentrations of the inhibitor in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) at 37°C for a defined period (e.g., 15 minutes).

  • The substrate, meropenem (final concentration of 60 µmol/L), is added to initiate the reaction.

  • The hydrolysis of meropenem is monitored by measuring the change in absorbance at 300 nm at 37°C.

  • The IC50 value is calculated using appropriate software.

Checkerboard Synergy Testing

This assay is used to evaluate the synergistic effect of the inhibitor in combination with a carbapenem antibiotic (e.g., meropenem).

Protocol:

  • Two-fold serial dilutions of the NDM-1 inhibitor and meropenem are prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of NDM-1-producing bacteria.

  • The plates are incubated, and the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).

In Vivo Efficacy Murine Peritonitis Model

This model is used to assess the in vivo efficacy of the inhibitor in combination with a carbapenem.

Protocol:

  • Mice are infected with a lethal dose of NDM-1-producing bacteria to induce peritonitis.

  • At a specified time post-infection, treatment groups receive the inhibitor, meropenem, or a combination of both via an appropriate route of administration (e.g., intraperitoneal or intravenous).

  • The survival of the mice is monitored over a set period.

  • In some studies, bacterial load in the peritoneal fluid or organs is quantified at different time points to assess the treatment's effectiveness.

Visualizing Experimental and Logical Workflows

NDM1_Hydrolysis_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn1 H2O H2O Zn1->H2O Zn2 Zn2 Zn2->H2O Hydrolysis Nucleophilic Attack by Hydroxide H2O->Hydrolysis activates Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Inactive_Product Inactive Hydrolyzed Antibiotic Hydrolysis->Inactive_Product

Caption: General mechanism of NDM-1 catalyzed β-lactam hydrolysis.

Adapalene_Discovery_Workflow Start Start: Drug Repurposing Strategy Virtual_Screening Virtual Screening of FDA-Approved Drug Library Start->Virtual_Screening Molecular_Docking Molecular Docking of Adapalene with NDM-1 Virtual_Screening->Molecular_Docking In_Vitro_Validation In Vitro Validation Molecular_Docking->In_Vitro_Validation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) In_Vitro_Validation->Enzyme_Inhibition_Assay Synergy_Testing Checkerboard Synergy Testing with Meropenem In_Vitro_Validation->Synergy_Testing Time_Kill_Assay Time-Kill Assay In_Vitro_Validation->Time_Kill_Assay End Conclusion: Adapalene as a Potential NDM-1 Inhibitor Enzyme_Inhibition_Assay->End Synergy_Testing->End Time_Kill_Assay->End

Caption: Discovery workflow of Adapalene as an NDM-1 inhibitor.

NDM1_Inhibitor7_Discovery_Workflow Start Start: Scaffold Hopping Strategy Lead_Compound Previous Inhibitor (Zndm19) Start->Lead_Compound Synthesis Design and Synthesis of Methyldithiocarbazate Derivatives Lead_Compound->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination against NDM-1 (Compound A8 identified) In_Vitro_Screening->IC50_Determination Synergy_Testing Synergy Testing with Meropenem IC50_Determination->Synergy_Testing In_Vivo_Validation In Vivo Validation (Murine Peritonitis Model) Synergy_Testing->In_Vivo_Validation End Conclusion: this compound as a Promising Lead Compound In_Vivo_Validation->End

Caption: Discovery workflow of this compound (Compound A8).

Conclusion

Both this compound and adapalene have demonstrated promising potential as inhibitors of the NDM-1 enzyme, capable of restoring the efficacy of carbapenem antibiotics. This compound, a novel compound, exhibits higher in vitro potency. Adapalene, an existing FDA-approved drug, presents an attractive option for drug repurposing, potentially accelerating the path to clinical application. Further preclinical and clinical studies are warranted for both candidates to fully elucidate their therapeutic potential in combating the growing threat of NDM-1-mediated antibiotic resistance.

References

Comparative Analysis of NDM-1 Inhibitors: A Showdown Between NDM-1 Inhibitor-7 and Thiol-Based Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the development of potent inhibitors for metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase-1 (NDM-1) is a critical frontier. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of a novel methyldithiocarbazate derivative, NDM-1 inhibitor-7, and a well-established class of thiol-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance and mechanisms based on available experimental data.

At a Glance: Performance Data

A quantitative comparison of the inhibitory efficacy of this compound and various thiol-based inhibitors against NDM-1 is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

Inhibitor ClassSpecific InhibitorIC50 (μM) against NDM-1
Methyldithiocarbazate DerivativeThis compound (Compound A8)10.284[1]
Thiol-BasedDimercaprol1.3[2]
Thiol-BasedThiorphan1.8[2]
Thiol-BasedD-Captopril7.9[2]
Thiol-BasedTiopronin84[2]
Thiol-BasedL-Captopril202.0

Unraveling the Mechanisms of Inhibition

The inhibitory actions of this compound and thiol-based inhibitors stem from distinct molecular interactions with the NDM-1 enzyme and the bacterial cell.

This compound: This methyldithiocarbazate derivative, also known as Compound A8, has been shown to effectively restore the antibacterial activity of meropenem against NDM-1-producing Escherichia coli. Its mechanism extends beyond direct enzyme inhibition and involves disruption of the bacterial cell's integrity. It is proposed that this compound penetrates the cell wall of gram-negative bacteria, leading to oxidative stress and subsequent impairment of the cell membrane's integrity and permeability. This multi-pronged attack enhances the synergistic effect when combined with β-lactam antibiotics.

NDM1_Inhibitor7_Mechanism NDM-1_inhibitor_7 This compound Bacterial_Cell_Wall Bacterial Cell Wall NDM-1_inhibitor_7->Bacterial_Cell_Wall Penetrates NDM1_Inhibition NDM-1 Inhibition NDM-1_inhibitor_7->NDM1_Inhibition Oxidative_Stress Oxidative Stress Bacterial_Cell_Wall->Oxidative_Stress Membrane_Damage Cell Membrane Damage Oxidative_Stress->Membrane_Damage Meropenem_Efficacy Restored Meropenem Efficacy Membrane_Damage->Meropenem_Efficacy NDM1_Inhibition->Meropenem_Efficacy

Proposed mechanism of this compound.

Thiol-Based Inhibitors: This class of inhibitors leverages their thiol (-SH) group to interact with the crucial zinc ions in the active site of the NDM-1 enzyme. The active site of NDM-1 contains two zinc ions (Zn1 and Zn2) that are essential for the hydrolysis of β-lactam antibiotics. Thiol-based inhibitors can act as competitive inhibitors by directly binding to these zinc ions, preventing the substrate (the antibiotic) from accessing the active site. The binding mode can vary, with some inhibitors like L-captopril having their thiol unit intercalated between Zn1 and Zn2, effectively replacing a key water molecule involved in the hydrolysis mechanism.

Thiol_Inhibitor_Mechanism cluster_NDM1 NDM-1 Active Site Zn1 Zn1 Hydrolysis Hydrolysis (Inactive Antibiotic) Zn1->Hydrolysis Zn2 Zn2 Zn2->Hydrolysis Thiol_Inhibitor Thiol-Based Inhibitor Thiol_Inhibitor->Zn1 Binds to Thiol_Inhibitor->Zn2 Binds to No_Hydrolysis No Hydrolysis (Active Antibiotic) Thiol_Inhibitor->No_Hydrolysis Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Normal Function

Mechanism of thiol-based NDM-1 inhibitors.

Experimental Protocols: A Closer Look

The determination of the inhibitory activity of these compounds relies on robust enzymatic assays. A commonly employed method is the in vitro NDM-1 enzyme inhibition assay using a chromogenic substrate like nitrocefin.

NDM-1 Enzyme Inhibition Assay Protocol:

  • Reagents and Preparation:

    • Recombinant NDM-1 enzyme.

    • Nitrocefin (chromogenic β-lactamase substrate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with ZnSO₄).

    • Inhibitor compounds (this compound, thiol-based inhibitors) dissolved in a suitable solvent like DMSO.

    • Control antibiotic (e.g., meropenem).

  • Assay Procedure:

    • The assay is typically performed in a 96-well microtiter plate format.

    • A fixed concentration of the recombinant NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor compound for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Following the pre-incubation, the reaction is initiated by adding a fixed concentration of the nitrocefin substrate.

    • The hydrolysis of nitrocefin by NDM-1 results in a color change, which is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time.

  • Data Analysis:

    • The rate of nitrocefin hydrolysis is calculated from the change in absorbance over time.

    • The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow A Prepare Reagents: - NDM-1 Enzyme - Inhibitor dilutions - Nitrocefin substrate B Pre-incubate NDM-1 with Inhibitor A->B C Initiate reaction by adding Nitrocefin B->C D Monitor Absorbance change over time C->D E Calculate Rate of Hydrolysis D->E F Determine % Inhibition E->F G Calculate IC50 value F->G

General workflow for NDM-1 inhibition assay.

Conclusion

Both this compound and thiol-based inhibitors demonstrate promising activity against the NDM-1 enzyme. Thiol-based inhibitors, particularly dimercaprol and thiorphan, exhibit lower IC50 values, suggesting higher in vitro potency in direct enzyme inhibition. However, the novel mechanism of this compound, which combines enzyme inhibition with disruption of bacterial cell integrity, presents a compelling strategy for overcoming antibiotic resistance. Further research, including comprehensive in vivo studies and toxicity profiling, is essential to fully elucidate the therapeutic potential of these promising inhibitor classes in the fight against multidrug-resistant bacteria.

References

Validating In Silico Predictions for NDM-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) presents a significant challenge to global health. This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multi-drug resistant bacteria. The rapid development of potent NDM-1 inhibitors is, therefore, a critical area of research. Computational, or in silico, methods are increasingly used to accelerate the discovery of potential inhibitors. However, these predictions must be rigorously validated through in vitro experimental data to confirm their efficacy and safety.

This guide provides a comparative overview of the essential in vitro assays used to validate in silico predictions for NDM-1 inhibitors. As a case study, we will refer to data for D-captopril and L-captopril, two stereoisomers that have been investigated as NDM-1 inhibitors, to illustrate the validation process.[1][2]

From Computational Prediction to Experimental Validation

The journey from a computationally identified "hit" to a validated lead compound follows a structured workflow. In silico techniques like molecular docking and molecular dynamics simulations predict how well a compound might bind to the NDM-1 active site.[3][4][5] Promising candidates are then synthesized or procured for in vitro testing to measure their real-world performance.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation a Virtual Screening of Compound Libraries b Molecular Docking (Binding Affinity Prediction) a->b c Molecular Dynamics Simulation (Stability Assessment) b->c d Selection of Hit Compounds c->d e Enzyme Inhibition Assay (IC50 Determination) d->e Experimental Testing f MIC Determination (Antibiotic Synergy) e->f g Cytotoxicity Assay (Safety Profile) f->g h Lead Compound Identification g->h

In Silico to In Vitro Validation Workflow
Mechanism of NDM-1 and Inhibition

NDM-1 possesses a binuclear zinc active site that is crucial for its catalytic activity. It hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. Inhibitors, such as those containing a thiol group like captopril, are designed to chelate these zinc ions, blocking the enzyme's hydrolytic function and restoring the efficacy of β-lactam antibiotics.

G cluster_0 NDM-1 Mediated Resistance cluster_1 Inhibition of NDM-1 antibiotic β-Lactam Antibiotic ndm1 NDM-1 Enzyme (with Zn2+ ions) antibiotic->ndm1 Hydrolysis inactive Inactive Antibiotic ndm1->inactive inhibitor NDM-1 Inhibitor (e.g., Captopril) inhibited_ndm1 Inhibited NDM-1 (Chelated Zn2+) inhibitor->inhibited_ndm1 Binding no_hydrolysis Antibiotic Remains Active inhibited_ndm1->no_hydrolysis

Mechanism of NDM-1 Action and Inhibition

Comparative Data for NDM-1 Inhibitors

The primary goal of in vitro validation is to quantify the inhibitory potential of a compound. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

For example, studies have shown that D-captopril is a significantly more potent inhibitor of NDM-1 than its stereoisomer, L-captopril. This highlights the importance of stereochemistry in drug design and the necessity of experimental validation, as computational models may not always predict such subtle differences with perfect accuracy.

CompoundIC50 (µM) for NDM-1Reference CompoundIC50 (µM) for NDM-1
D-Captopril 7.9L-Captopril 202.0
Thiorphan1.8Dimercaprol1.3

Data compiled from King et al. and other sources.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of inhibitor validation. The following are standard protocols for the key in vitro assays.

NDM-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1. A chromogenic substrate, such as nitrocefin, is commonly used. When hydrolyzed by NDM-1, nitrocefin changes color, and the rate of this color change can be measured spectrophotometrically.

Protocol:

  • Recombinant NDM-1 enzyme (e.g., 5 nM) is pre-incubated with various concentrations of the test inhibitor (e.g., 0.02–5.12 ng/µl) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4) for a set period (e.g., 10 minutes at 30°C).

  • A negative control containing the enzyme and solvent (e.g., DMSO) without the inhibitor is also prepared.

  • The enzymatic reaction is initiated by adding a substrate, typically nitrocefin, to a final concentration of 60-200 µM.

  • The change in absorbance is monitored over time at a specific wavelength (e.g., 490 nm for nitrocefin).

  • The percentage of inhibition is calculated relative to the control, and the data is used to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the ability of an inhibitor to restore the effectiveness of an antibiotic against a bacterial strain that produces NDM-1. This is a crucial step to confirm that the inhibitor works in a cellular context.

Protocol:

  • A bacterial strain expressing NDM-1 (e.g., E. coli NDM-1) is grown to a standardized concentration (e.g., 0.5 McFarland standard).

  • A series of two-fold dilutions of an antibiotic (e.g., meropenem or imipenem) are prepared in a 96-well microtiter plate using Mueller-Hinton broth. This is done in the presence and absence of a fixed concentration of the NDM-1 inhibitor.

  • The bacterial culture is added to each well, and the plates are incubated for 16-24 hours at 37°C.

  • The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.

Cytotoxicity Assay

It is essential to ensure that a potential inhibitor is not toxic to human cells. The MTT assay is a common colorimetric method to assess cell viability.

Protocol:

  • A mammalian cell line (e.g., HEK293T or HepG2) is seeded in a 96-well plate and allowed to attach for 24 hours.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, an MTT solution (e.g., 5 mg/mL) is added to each well. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured spectrophotometrically (e.g., at 570 nm).

  • Cell viability is calculated as a percentage relative to untreated control cells. A compound with low cytotoxicity will show high cell viability even at high concentrations.

Conclusion

The validation of in silico predictions through rigorous in vitro testing is a cornerstone of modern drug discovery. The comparative data on D- and L-captopril demonstrates that even minor structural changes can have a profound impact on inhibitory activity, underscoring the necessity of experimental verification. By employing standardized protocols for enzyme inhibition, MIC, and cytotoxicity assays, researchers can reliably identify and advance promising NDM-1 inhibitors, paving the way for new therapies to combat antibiotic resistance.

References

cross-validation of NDM-1 inhibitor-7 activity in different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-beta-lactamase 1 (NDM-1) in various bacterial pathogens presents a significant challenge to antimicrobial therapy, as this enzyme confers resistance to a broad spectrum of β-lactam antibiotics. The development of NDM-1 inhibitors is a critical strategy to restore the efficacy of these antibiotics. However, the activity of a potential inhibitor must be rigorously evaluated across different bacterial backgrounds to ensure its broad applicability. This guide provides a comparative overview of the cross-validation of NDM-1 inhibitor activity, using the representative inhibitor PHT427 as a case study, based on available experimental data.

While a specific compound designated "NDM-1 inhibitor-7" was not identified in a review of published literature, the principles of cross-validation are universal. PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) is a novel, non-β-lactam inhibitor of NDM-1 that has been studied against different bacterial strains, making it a suitable exemplar for this guide.

Data Presentation: In Vitro Efficacy of PHT427

The following table summarizes the inhibitory activity of PHT427 against the NDM-1 enzyme and its synergistic effect with the carbapenem antibiotic meropenem in different NDM-1-producing bacterial strains.

InhibitorTargetMetricValueBacterial Strain(s)Source
PHT427Recombinant NDM-1 EnzymeIC501.42 µmol/LN/A[1][2][3][4]
PHT427 + MeropenemEscherichia coli BL21(DE3)/pET30a(+)-blaNDM-1MIC of MeropenemReduced from 16 µg/mL to 0.25 µg/mLEngineered strain[1]
PHT427 + MeropenemEscherichia coli BL21(DE3)/pET30a(+)-blaNDM-1FICI0.04Engineered strain
PHT427 + MeropenemKlebsiella pneumoniae C1928FICI0.38Clinical strain (NDM-1 producer)
PHT427 + MeropenemKlebsiella pneumoniae C2315FICI0.50Clinical strain (NDM-1 and KPC-2 producer)

Note: The Fractional Inhibitory Concentration Index (FICI) is a measure of the synergistic effect of two antimicrobial agents. An FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are the protocols for the key experiments cited in this guide.

1. NDM-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the NDM-1 enzyme.

  • Enzyme and Substrate: Recombinant NDM-1 enzyme is incubated with a gradient of concentrations of the inhibitor (e.g., PHT427) in a suitable buffer (e.g., 10 mmol/L HEPES, pH 7.5) at 37°C for 15 minutes.

  • Controls: A positive control, such as EDTA (a known metallo-β-lactamase inhibitor), and a negative control (e.g., DMSO, the solvent for the inhibitor) are run in parallel.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as nitrocefin or meropenem. The change in absorbance is monitored using a spectrophotometer to determine the rate of substrate hydrolysis.

  • IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

2. Minimum Inhibitory Concentration (MIC) and Checkerboard Microdilution Assays

These assays determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium and assess the synergistic effect of two compounds.

  • Bacterial Strains and Culture Conditions: The NDM-1-producing bacterial strains (e.g., E. coli and K. pneumoniae) are cultured according to standard protocols, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • MIC Determination: The MIC of the antibiotic (e.g., meropenem) and the inhibitor (e.g., PHT427) are determined individually using the broth microdilution method.

  • Checkerboard Assay: To assess synergy, a two-dimensional array of serial dilutions of the antibiotic and the inhibitor is prepared in a microtiter plate. The bacterial inoculum is added to each well, and the plate is incubated.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the comprehensive evaluation of an NDM-1 inhibitor across different bacterial strains.

CrossValidationWorkflow cluster_preclinical Pre-clinical Evaluation cluster_strains Bacterial Strain Panel start Identify Potent NDM-1 Inhibitor enz_assay Enzyme Inhibition Assay (IC50 Determination) start->enz_assay mic_assay MIC & Synergy Testing (Checkerboard Assay) enz_assay->mic_assay strain1 Engineered Strain (e.g., E. coli with blaNDM-1) strain1->mic_assay strain2 Clinical Isolate 1 (e.g., K. pneumoniae, NDM-1+) strain2->mic_assay strain3 Clinical Isolate 2 (e.g., A. baumannii, NDM-1+) strain3->mic_assay strain4 ...Other relevant strains strain4->mic_assay data_analysis Data Analysis (Compare MIC, FICI) mic_assay->data_analysis conclusion Assess Cross-Strain Efficacy data_analysis->conclusion NDM1_Inhibition_Pathway cluster_bacterium Bacterial Periplasm beta_lactam β-Lactam Antibiotic ndm1 NDM-1 Enzyme (with Zn2+ ions) beta_lactam->ndm1 Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding & Inhibition of Cell Wall Synthesis hydrolyzed_antibiotic Inactive Antibiotic ndm1->hydrolyzed_antibiotic inhibitor NDM-1 Inhibitor (e.g., PHT427) inhibitor->ndm1 Inhibition (Chelates Zn2+) cell_death Bacterial Cell Death pbp->cell_death

References

head-to-head comparison of NDM-1 inhibitor-7 and PHT427

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of β-lactam antibiotics, creating an urgent need for potent and effective inhibitors. This guide provides a detailed head-to-head comparison of two promising NDM-1 inhibitors: NDM-1 inhibitor-7, a novel methyldithiocarbazate derivative, and PHT427, a repurposed Akt/PDK1 inhibitor. This analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

At a Glance: Key Performance Indicators

FeatureThis compoundPHT427
Target New Delhi metallo-β-lactamase-1 (NDM-1)New Delhi metallo-β-lactamase-1 (NDM-1), Akt, PDPK1, KPC-2
Chemical Class Methyldithiocarbazate derivative4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide
IC50 against NDM-1 10.284 µM[1]1.42 µM[2][3]
Meropenem MIC Reduction Restores antibacterial activity of meropenem (MEM) against NDM-1-positive E. coliReduces MIC of meropenem from 16 µg/mL to 0.25 µg/mL against NDM-1-producing E. coli[4]
In Vivo Efficacy Effective in Galleria mellonella and murine peritonitis infection models[1]Showed antitumor activity in xenograft models (as an anticancer agent). In vivo efficacy as an NDM-1 inhibitor in bacterial infection models is not yet extensively reported.

In-Depth Analysis

Mechanism of Action

This compound functions by restoring the ability of β-lactam antibiotics, such as meropenem, to penetrate the bacterial cell wall of Gram-negative bacteria. This action reinstates the antibiotic's efficacy against bacteria expressing the NDM-1 enzyme.

PHT427 exhibits a dual mechanism of action against NDM-1. It chelates the essential zinc ions in the active site of the enzyme, which are critical for its catalytic activity. Additionally, it interacts with key amino acid residues, including Asn220 and Gln123, further disrupting the enzyme's function. This multi-pronged attack contributes to its potent inhibitory activity.

cluster_0 NDM-1 Inhibition by this compound cluster_1 NDM-1 Inhibition by PHT427 NDM1_Inhibitor7 NDM-1 Inhibitor-7 NDM1_Enzyme_A NDM-1 Enzyme NDM1_Inhibitor7->NDM1_Enzyme_A Inhibits Meropenem Meropenem Bacterial_Cell_A Bacterial Cell Meropenem->Bacterial_Cell_A Enters NDM1_Enzyme_A->Meropenem Hydrolyzes (Blocked) Cell_Lysis_A Cell Lysis Bacterial_Cell_A->Cell_Lysis_A Leads to PHT427 PHT427 Zinc_Ions Zinc Ions PHT427->Zinc_Ions Chelates Active_Site NDM-1 Active Site PHT427->Active_Site Interacts with (Asn220, Gln123) NDM1_Enzyme_B NDM-1 Enzyme Zinc_Ions->NDM1_Enzyme_B Active_Site->NDM1_Enzyme_B Meropenem_B Meropenem NDM1_Enzyme_B->Meropenem_B Cannot Hydrolyze Hydrolysis_Blocked Hydrolysis Blocked Meropenem_B->Hydrolysis_Blocked

Caption: Mechanisms of NDM-1 inhibition.

In Vitro Efficacy

PHT427 demonstrates superior in vitro potency with an IC50 value of 1.42 µM, which is over seven times lower than that of this compound (10.284 µM). Furthermore, quantitative data on the potentiation of meropenem by PHT427 is well-established, showing a remarkable 64-fold reduction in the Minimum Inhibitory Concentration (MIC) against an NDM-1 producing E. coli strain. While this compound is reported to restore meropenem's activity, specific MIC reduction data is not as readily available in the reviewed literature.

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

A common method to determine the IC50 of NDM-1 inhibitors involves incubating the purified NDM-1 enzyme with varying concentrations of the inhibitor. The enzymatic reaction is initiated by adding a substrate, such as meropenem or a chromogenic cephalosporin like nitrocefin. The rate of substrate hydrolysis is measured spectrophotometrically, and the IC50 value is calculated as the inhibitor concentration that causes 50% inhibition of the enzyme activity.

Start Start Incubate Incubate NDM-1 with Inhibitor Start->Incubate Add_Substrate Add Substrate (e.g., Meropenem) Incubate->Add_Substrate Measure Measure Hydrolysis (Spectrophotometry) Add_Substrate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for IC50 determination.

Checkerboard Microdilution Assay

This assay is used to assess the synergistic effect between an NDM-1 inhibitor and a β-lactam antibiotic. It involves preparing a two-dimensional array of serial dilutions of both the inhibitor and the antibiotic in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the MIC of the antibiotic in the presence of different concentrations of the inhibitor is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy.

Surface Plasmon Resonance (SPR)

SPR is employed to study the binding kinetics and affinity between the NDM-1 enzyme and the inhibitor. The NDM-1 protein is immobilized on a sensor chip, and a solution containing the inhibitor is passed over the surface. The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Immobilize Immobilize NDM-1 on Sensor Chip Inject Inject Inhibitor Solution Immobilize->Inject Detect Detect Binding (Real-time) Inject->Detect Analyze Analyze Sensorgram (ka, kd, KD) Detect->Analyze

Caption: SPR experimental workflow.

Conclusion and Future Directions

Both this compound and PHT427 show promise as inhibitors of the NDM-1 enzyme. Based on the currently available data, PHT427 demonstrates significantly higher in vitro potency and has a well-elucidated dual mechanism of action. Its ability to drastically reduce the MIC of meropenem is a strong indicator of its potential clinical utility.

This compound, while less potent in vitro, has demonstrated in vivo efficacy in preliminary animal models, which is a critical step in the drug development pipeline.

For a more comprehensive comparison, further research is warranted in the following areas:

  • Quantitative MIC reduction data for this compound is needed to directly compare its antibiotic potentiation capabilities with PHT427.

  • In vivo efficacy studies of PHT427 in relevant bacterial infection models are crucial to assess its therapeutic potential as an NDM-1 inhibitor.

  • Head-to-head in vivo comparison studies would provide the most definitive data on the relative efficacy of these two inhibitors.

  • Pharmacokinetic and toxicological profiles for both compounds, specifically in the context of treating bacterial infections, need to be thoroughly investigated.

This guide provides a snapshot of the current understanding of this compound and PHT427. As research progresses, a clearer picture of their respective strengths and weaknesses will emerge, guiding the development of new therapeutic strategies to combat antibiotic resistance.

References

A Comparative Guide to NDM-1 Inhibitors and Their Synergistic Activity with Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) in pathogenic bacteria poses a significant threat to the efficacy of carbapenem antibiotics, often considered the last resort for treating severe infections.[1][2] NDM-1 is a type of metallo-β-lactamase that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4] This has spurred research into NDM-1 inhibitors that can be co-administered with carbapenems to restore their antibacterial activity. This guide provides a comparative analysis of several investigated NDM-1 inhibitors, focusing on their synergistic effects with carbapenems, supported by experimental data and protocols.

Mechanism of NDM-1 and Inhibition Strategies

NDM-1 possesses a catalytic domain with one or two zinc ions that are crucial for its hydrolytic activity against the β-lactam ring of antibiotics.[3] The primary strategy for overcoming NDM-1-mediated resistance is the development of inhibitors that can bind to the active site of the enzyme, thereby preventing the degradation of carbapenems. These inhibitors can be competitive, non-competitive, or uncompetitive, and often work by chelating the zinc ions in the active site or by binding to key amino acid residues.

NDM1_Mechanism cluster_0 NDM-1 Mediated Resistance cluster_1 Inhibitor Action and Synergy Carbapenem Carbapenem Antibiotic NDM1 NDM-1 Enzyme (with Zn2+) Carbapenem->NDM1 Binding Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Carbapenem->Bacterial_Cell_Wall Inhibits Inactivated_Carbapenem Hydrolyzed (Inactive) Carbapenem NDM1->Inactivated_Carbapenem Hydrolysis Inhibited_NDM1 Inhibited NDM-1 Complex NDM1_Inhibitor NDM-1 Inhibitor NDM1_Inhibitor->NDM1 Inhibition Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of NDM-1 resistance and inhibitor action.

Comparative Analysis of NDM-1 Inhibitors

This section details the synergistic effects of various compounds with carbapenems against NDM-1-producing bacteria. The data is summarized from in vitro studies.

InhibitorOrganismCarbapenemMIC of Carbapenem Alone (µg/mL)MIC of Carbapenem with Inhibitor (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration (FIC) IndexReference
PHT427 E. coli BL21(DE3)/pET30a(+)-blaNDM-1Meropenem2564 (with 50 µM PHT427)640.25 (Synergy)
K. pneumoniae C1928 (NDM-1)Meropenem2568 (with 50 µM PHT427)320.25 (Synergy)
Pterostilbene E. coli ZC-YN3 (NDM-1)Meropenem>1284 (with 64 µg/mL Pterostilbene)>32Not Reported
K. pneumoniae QD-KP2 (NDM-1)Meropenem>1288 (with 64 µg/mL Pterostilbene)>16Not Reported
Embelin E. coli (NDM-1 clinical isolate)Meropenem641 (with 32 µg/mL Embelin)640.05 - 0.15 (Synergy)
K. pneumoniae (NDM-1 clinical isolate)Meropenem1282 (with 32 µg/mL Embelin)640.05 - 0.15 (Synergy)
Plant Extracts *E. coli IR-6 (NDM-1)MeropenemNot specifiedNot specified4 to 16-fold0.09–0.313 (Synergy)

*Results for plant extracts from Combretum albidum, Hibiscus acetosella, Hibiscus cannabinus, Hibiscus furcatus, Punica granatum, and Tamarindus indica.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow start Start prep_bacterial Prepare Bacterial Inoculum start->prep_bacterial inoculate Inoculate Microtiter Plate Wells prep_bacterial->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial twofold dilutions of the carbapenem and/or the NDM-1 inhibitor are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the synergistic effect of two antimicrobial agents in combination.

Protocol:

  • Twofold serial dilutions of the carbapenem are made along the x-axis of a 96-well microtiter plate.

  • Twofold serial dilutions of the NDM-1 inhibitor are made along the y-axis of the plate.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Each well is inoculated with a standardized bacterial suspension.

  • Following incubation, the wells are observed for turbidity to determine the MIC of each agent alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

NDM-1 Enzyme Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1.

Enzyme_Inhibition_Assay recombinant_ndm1 Recombinant NDM-1 Enzyme (with ZnSO4) incubation Incubate at 37°C recombinant_ndm1->incubation inhibitor_compound Test Inhibitor Compound inhibitor_compound->incubation nitrocefin Add Nitrocefin (Chromogenic Substrate) incubation->nitrocefin hydrolysis NDM-1 Hydrolyzes Nitrocefin (Color Change) nitrocefin->hydrolysis measurement Measure Absorbance (e.g., at 490 nm) hydrolysis->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Workflow of an in vitro NDM-1 enzyme inhibition assay.

Protocol:

  • Purified recombinant NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with varying concentrations of the test inhibitor in a buffer containing zinc sulfate (e.g., 50-100 µM ZnSO₄) for a defined period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by adding a chromogenic substrate, such as nitrocefin (e.g., 60-100 µM).

  • The hydrolysis of nitrocefin by NDM-1 results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time.

  • The rate of hydrolysis in the presence of the inhibitor is compared to the rate in its absence (control).

  • The half-maximal inhibitory concentration (IC₅₀) is calculated, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The studies on various NDM-1 inhibitors, including PHT427, pterostilbene, and embelin, demonstrate a promising avenue for combating carbapenem-resistant bacteria. The synergistic effects observed in vitro, characterized by significant reductions in the MIC of carbapenems, highlight the potential of combination therapy. The consistent methodologies used in these studies, such as broth microdilution and checkerboard assays, provide a solid foundation for comparing the efficacy of different inhibitors. Further research, including in vivo studies and clinical trials, is necessary to translate these promising preclinical findings into effective therapeutic strategies for patients infected with NDM-1-producing pathogens.

References

Independent Verification of NDM-1 Inhibitor Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1] NDM-1, a class B1 metallo-β-lactamase (MBL), possesses a broad substrate spectrum, enabling it to hydrolyze and inactivate a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity, facilitating the hydrolysis of the β-lactam ring.[1][2] This has spurred intensive research into the development of NDM-1 inhibitors to be used in combination with existing antibiotics to overcome resistance.

This guide provides an objective comparison of the independently verified mechanism of action of a promising NDM-1 inhibitor, Adapalene, with other notable inhibitory compounds. Adapalene, an FDA-approved drug, has been identified as a potential NDM-1 inhibitor through a drug repurposing approach.

Comparison of NDM-1 Inhibitor Efficacy

The following table summarizes key quantitative data for Adapalene and other representative NDM-1 inhibitors. This data is essential for comparing their potency and potential as clinical candidates.

InhibitorType/ClassIC50 (µM)Ki (µM)Binding Energy (kcal/mol)Mechanism of ActionKey Findings
Adapalene FDA-approved drug (Retinoid)Not explicitly stated, but identified as a potent inhibitor--9.21Binds to the active site of NDM-1, interacting with key amino acid residues.Exhibits synergistic effect with meropenem against NDM-1 positive clinical isolates.
D-captopril Thiol-based inhibitor7.9 - 10.3--Interacts with the zinc ions in the NDM-1 active site.A well-characterized reference inhibitor for NDM-1.
Thiosemicarbazone derivatives (e.g., 19bh) Thiosemicarbazone-0.44-Uncompetitive inhibitor, likely binding to an allosteric pocket.Reverses meropenem resistance in NDM-positive clinical isolates.
PHT427 Sulfonamide1.42--Chelates zinc ions at the active site of the NDM-1 enzyme.Restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1.
Compound 1 (unnamed) Not specified-0.08 (against NDM-1)-Not specifiedPotent inhibitor with high ligand efficiency.

Experimental Protocols for Mechanism of Action Verification

The verification of an NDM-1 inhibitor's mechanism of action involves a combination of biochemical, biophysical, and microbiological assays. Below are detailed methodologies for key experiments.

Enzyme Kinetics and Inhibition Assays
  • Objective: To determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the compound against NDM-1.

  • Protocol:

    • Protein Expression and Purification: Recombinant NDM-1 is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

    • Enzyme Activity Assay: The hydrolytic activity of NDM-1 is monitored using a chromogenic substrate, such as nitrocefin or CENTA. The rate of hydrolysis is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

    • IC50 Determination: The purified NDM-1 enzyme is incubated with varying concentrations of the inhibitor. The substrate is then added, and the initial velocity of the reaction is measured. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

    • Kinetics Studies (Mode of Inhibition): To determine the inhibition constant (Ki) and the mode of inhibition, enzyme kinetics are studied at different concentrations of both the substrate and the inhibitor. Data is analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

Biophysical Interaction Analysis
  • Objective: To confirm direct binding of the inhibitor to NDM-1 and to characterize the binding affinity and kinetics.

  • Methods:

    • Surface Plasmon Resonance (SPR): Purified NDM-1 is immobilized on a sensor chip. The inhibitor is then flowed over the chip at various concentrations. The binding and dissociation of the inhibitor are monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

    • Fluorescence Quenching: The intrinsic tryptophan fluorescence of NDM-1 is monitored upon titration with the inhibitor. A change in fluorescence intensity indicates binding, and the data can be used to calculate the binding constant.

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Microbiological Assays
  • Objective: To evaluate the ability of the inhibitor to restore the activity of β-lactam antibiotics against NDM-1-producing bacteria.

  • Methods:

    • Checkerboard Microdilution Assay: This assay is used to assess the synergistic effect between the inhibitor and a β-lactam antibiotic. Serial dilutions of the antibiotic and the inhibitor are tested in combination against an NDM-1-producing bacterial strain. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

    • Time-Kill Curve Assays: These assays provide a dynamic picture of the bactericidal or bacteriostatic effect of the antibiotic, the inhibitor, and their combination over time. Bacterial cultures are exposed to the compounds, and the number of viable cells is determined at different time points.

Structural Biology and Molecular Modeling
  • Objective: To elucidate the molecular basis of the inhibitor's interaction with NDM-1.

  • Methods:

    • X-ray Crystallography: Co-crystallization of NDM-1 with the inhibitor can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and interactions at the atomic level.

    • Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods are used to predict the binding pose of the inhibitor in the active site of NDM-1 and to study the stability and dynamics of the enzyme-inhibitor complex.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of NDM-1 action and a typical workflow for verifying an inhibitor's mechanism.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn²⁺ H2O H₂O Zn1->H2O Zn2 Zn²⁺ Zn2->H2O OH- OH⁻ H2O->OH- Activation by Zn²⁺ Hydrolysis Hydrolysis OH-->Hydrolysis Nucleophilic Attack Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Enters Active Site Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Caption: Mechanism of NDM-1 catalyzed hydrolysis of β-lactam antibiotics.

Inhibitor_Verification_Workflow Start Identify Potential Inhibitor Biochemical Biochemical Assays (IC₅₀, Ki) Start->Biochemical Biophysical Biophysical Assays (SPR, ITC) Start->Biophysical Microbiological Microbiological Assays (Checkerboard, Time-Kill) Biochemical->Microbiological Biophysical->Microbiological Structural Structural/Computational (X-ray, Docking) Microbiological->Structural Mechanism Elucidate Mechanism of Action Structural->Mechanism

Caption: Experimental workflow for the verification of an NDM-1 inhibitor's mechanism of action.

References

Navigating the Cellular Battlefield: A Comparative Guide to the Toxicity of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the toxicity profiles of emerging New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors is essential for the development of safe and effective therapies to combat antibiotic resistance. This guide provides a comparative analysis of the in vitro cytotoxicity of NDM-1 inhibitor-7 and other notable inhibitors, supported by available experimental data and detailed methodologies.

The relentless rise of antibiotic resistance, particularly driven by enzymes like NDM-1 that inactivate a broad spectrum of β-lactam antibiotics, necessitates the urgent discovery of novel inhibitors. While the efficacy of these inhibitors against NDM-1 is a primary focus, their potential for off-target toxicity is a crucial determinant of their clinical viability. This guide delves into the toxicity profiles of this compound, also identified in scientific literature and commercial sources as Compound 7 and Compound A8, alongside other significant NDM-1 inhibitors such as PHT427 and d-captopril.

Comparative Analysis of In Vitro Cytotoxicity

To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of various NDM-1 inhibitors against human cell lines. The 50% cytotoxic concentration (CC50) or the 50% inhibitory concentration (IC50) are key metrics used to quantify the toxicity of a compound, representing the concentration at which 50% of the cells are killed or their metabolic activity is inhibited by 50%, respectively.

InhibitorOther NamesCell LineAssay TypeCytotoxicity Metric (µM)
This compound Compound 7HIEC-6 (Human Intestinal Epithelial)Not SpecifiedLow Cytotoxicity (Quantitative data not available)[1][2]
PHT427-Vero (Monkey Kidney Epithelial)CCK-8IC50: 104.70[3]
PHT427-HepG2 (Human Liver Carcinoma)CCK-8IC50: 76.92[3]
d-captopril-VariousNot SpecifiedGenerally considered to have low cytotoxicity at therapeutic concentrations for its primary indication.

Note: The identity of "Compound A8" is associated with multiple chemical structures in the literature. One study on a dithiocarbamate derivative named Compound A8 reported low toxicity toward HeLa cells.

Experimental Protocols

The assessment of a compound's cytotoxicity is a cornerstone of preclinical safety evaluation. A variety of in vitro assays are employed to determine the effect of a substance on cell viability and proliferation. The following is a generalized protocol for the widely used MTT assay, which is indicative of the methodologies employed in the studies cited.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

1. Cell Seeding:

  • Human cell lines (e.g., HepG2, HeLa, HIEC-6) are cultured under standard conditions (37°C, 5% CO2).

  • Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.

  • Plates are incubated for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • A stock solution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the inhibitor. Control wells containing medium with the solvent and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Following the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are proportional to the number of viable, metabolically active cells.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The CC50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the process of evaluating NDM-1 inhibitor toxicity, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Cytotoxicity Assessment cluster_in_vivo In Vivo Toxicity Studies (Optional Follow-up) start Cell Line Selection (e.g., HepG2, HeLa, HIEC-6) culture Cell Culture & Seeding (96-well plates) start->culture Culture treatment Treatment with NDM-1 Inhibitor (Serial Dilutions) culture->treatment Expose assay Cytotoxicity Assay (e.g., MTT, XTT, LDH) treatment->assay Measure Viability readout Data Acquisition (Absorbance/Fluorescence) assay->readout Quantify analysis Data Analysis (CC50/IC50 Determination) readout->analysis Calculate animal_model Animal Model Selection (e.g., Mouse, Rat) analysis->animal_model Promising Candidates dosing Inhibitor Administration (Dose Escalation) animal_model->dosing observation Clinical Observation & Histopathology dosing->observation ld50 LD50 Determination observation->ld50

Workflow for NDM-1 Inhibitor Toxicity Profiling

Conclusion

The development of potent NDM-1 inhibitors is a critical strategy to overcome antibiotic resistance. However, ensuring the safety of these compounds is paramount. While this compound has been reported to have low cytotoxicity, the lack of quantitative data highlights the need for further investigation to enable a direct and robust comparison with other inhibitors like PHT427, for which specific cytotoxicity metrics are available. The experimental protocols and workflows outlined in this guide provide a framework for the standardized evaluation of the toxicity profiles of novel NDM-1 inhibitors, facilitating the identification of candidates with a favorable therapeutic index for further clinical development.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of NDM-1 Inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and responsible disposal of laboratory waste is a critical component of the research lifecycle. This guide provides a comprehensive framework for the proper disposal of NDM-1 inhibitor-7, a novel compound of significant interest. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on established best practices for the disposal of research-grade chemical compounds with biological activity, particularly those related to antibiotics.

Core Principle: All waste generated from research involving this compound, including pure compounds, stock solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds and grossly contaminated items (e.g., weighing boats, contaminated gloves), in a dedicated, clearly labeled, and sealable hazardous waste container. Plastic containers are often preferred.

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and properly labeled hazardous waste container. Do not dispose of this waste down the drain. Stock solutions, which are at higher concentrations, are considered hazardous chemical waste.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for incineration.

  • Contaminated Labware: Non-sharp labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a separate, labeled container for hazardous waste disposal. Chemically contaminated glassware should be collected in a puncture-proof container.

2. Inactivation of Biologically Active Waste (Recommended):

Given that NDM-1 inhibitors are designed to interact with biological molecules, chemical inactivation of liquid waste streams is a prudent step to mitigate potential environmental impact. Beta-lactam structures, which are common in this class of inhibitors, are susceptible to hydrolysis, particularly at an alkaline pH. The following is a general procedure for inactivation that should be validated for your specific compound:

  • Objective: To chemically inactivate this compound in aqueous solutions prior to disposal.

  • Procedure:

    • Working in a chemical fume hood, slowly add a 1 M Sodium Hydroxide (NaOH) solution to the collected liquid waste while stirring to raise the pH.

    • Monitor the pH using a calibrated pH meter or pH strips.

    • Allow the reaction to proceed for a sufficient duration (a conservative approach is at least one hour) to ensure the breakdown of the active molecule.

    • Optional but Recommended: Neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for your institution's chemical waste (typically between 6 and 9).

    • Collect the treated and neutralized solution in the designated hazardous liquid waste container.

3. Container Management and Labeling:

  • All waste containers must be kept securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area must have secondary containment to prevent the spread of spills.

  • Ensure that incompatible waste streams are segregated.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates should also be collected as hazardous waste.

  • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular trash or according to your institution's guidelines for clean lab glass/plastic.

5. Final Disposal:

  • Once your hazardous waste containers are full, contact your institution's EHS department to arrange for a scheduled waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Satellite Accumulation Area Limit Max. 55 gallons of hazardous waste
Acutely Toxic Waste Limit Max. 1 quart (liquid) or 1 kg (solid)
Neutralization pH Range Typically between 6 and 9

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generation segregate Segregate Waste Streams (Solid, Liquid, Sharps) start->segregate rinse Triple Rinse Empty Containers (Collect Rinsate) start->rinse Empty Containers inactivate Chemically Inactivate Liquid Waste (Recommended) segregate->inactivate Liquid Waste collect Collect in Labeled Hazardous Waste Containers segregate->collect Solid & Sharps inactivate->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store pickup Arrange for EHS Waste Pickup store->pickup dispose_container Dispose of Clean, Defaced Containers rinse->dispose_container end End: Proper Disposal pickup->end

References

Personal protective equipment for handling NDM-1 inhibitor-7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NDM-1 Inhibitor-7

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a novel research compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent enzyme inhibitor.

Hazard Identification and Risk Assessment

As a novel chemical entity, this compound must be handled with the assumption of potential hazards. A thorough risk assessment should be conducted before any new experimental protocol is initiated.[1] Key considerations include:

  • Route of Exposure: Inhalation, skin/eye contact, and ingestion are potential routes of exposure.

  • Toxicity: The toxicological properties of this compound are not fully characterized. Assume it is toxic upon exposure.

  • Reactivity: Avoid contact with strong oxidizing agents, acids, and bases unless part of a validated experimental protocol.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[2][3] The minimum required PPE includes:

  • Body Protection: A full-length laboratory coat, buttoned completely, is required.[1][4] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement. For prolonged handling or when working with higher concentrations, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be changed immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, chemical splash goggles and a face shield must be used.

  • Respiratory Protection: Work with solid (powder) forms of this compound or any procedure that may generate aerosols should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

Engineering Controls
  • Ventilation: All work with this compound should be performed in a well-ventilated laboratory.

  • Chemical Fume Hood: A certified chemical fume hood is essential for weighing, preparing stock solutions, and any other manipulation of the solid compound or volatile solutions.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Before weighing, decontaminate the balance and surrounding surfaces.
  • Wear all required PPE (lab coat, double gloves, safety goggles).
  • Carefully weigh the required amount of the solid compound, avoiding the creation of dust.
  • Immediately cap the stock container after weighing.

2. Solution Preparation:

  • In the chemical fume hood, add the weighed this compound to the desired solvent.
  • Ensure the solvent is compatible with the inhibitor.
  • Cap the solution container and mix gently until dissolved.
  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

3. Experimental Use:

  • Transport the prepared solution in a secondary, sealed container.
  • When adding the inhibitor to your experiment, do so carefully to avoid splashes.
  • If working with cell cultures or other biological systems, follow appropriate aseptic techniques in addition to chemical safety protocols.

4. Spill Response:

  • Small Spills (in a fume hood):
  • Alert others in the immediate area.
  • Absorb the spill with a chemical absorbent pad or material.
  • Wipe the area with a suitable decontaminant (e.g., 70% ethanol), working from the outside in.
  • Place all contaminated materials in a sealed bag for hazardous waste disposal.
  • Large Spills (outside a fume hood):
  • Evacuate the immediate area.
  • Alert your supervisor and the institutional safety office.
  • Prevent others from entering the area.
  • Follow the instructions of trained emergency response personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, absorbent pads, weighing paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this compound down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Quantitative Data Summary

Since this compound is a novel compound, specific occupational exposure limits have not been established. The following table provides general guidelines for handling research chemicals of unknown toxicity.

ParameterGuidelineSource
Occupational Exposure Limit (OEL) Treat as a potent compound. Aim for the lowest reasonably achievable exposure level.General Laboratory Safety Practice
Permissible Exposure Limit (PEL) Not Established-
Threshold Limit Value (TLV) Not Established-

Experimental Protocol: In Vitro NDM-1 Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the purified NDM-1 enzyme.

Materials:

  • Purified NDM-1 enzyme

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of purified NDM-1 enzyme to each well.

  • Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Record the rate of nitrocefin hydrolysis for each inhibitor concentration.

  • Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_disposal Disposal Phase A Wear Full PPE (Lab Coat, Goggles, Gloves) B Work in Chemical Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Serial Dilutions D->E F Add Enzyme and Inhibitor to Plate E->F G Incubate F->G H Add Substrate (Nitrocefin) G->H I Measure Absorbance Change H->I J Calculate IC50 Value I->J L Dispose as Hazardous Chemical Waste J->L K Collect Contaminated Tips & Plates K->L G cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_procedures Safe Work Procedures A Handling this compound B Lab Coat A->B C Nitrile Gloves A->C D Safety Goggles/Face Shield A->D E Chemical Fume Hood A->E F Eyewash Station A->F G Risk Assessment A->G H Spill Response Plan A->H I Hazardous Waste Disposal A->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NDM-1 inhibitor-7
Reactant of Route 2
NDM-1 inhibitor-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.